molecular formula C9H7BrN2O2 B1379883 [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol CAS No. 1199773-76-6

[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol

Numéro de catalogue: B1379883
Numéro CAS: 1199773-76-6
Poids moléculaire: 255.07 g/mol
Clé InChI: KGZKLAOSZJINGS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol is a useful research compound. Its molecular formula is C9H7BrN2O2 and its molecular weight is 255.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

[3-(6-bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c10-9-2-1-6(4-11-9)8-3-7(5-13)14-12-8/h1-4,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZKLAOSZJINGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=NOC(=C2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The heterocyclic scaffold of isoxazole is a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have cemented its importance in drug discovery. This guide provides a comprehensive, in-depth technical overview of a robust and efficient synthetic pathway to [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol, a key building block for the elaboration of more complex pharmaceutical candidates. The pyridine moiety introduces a nitrogen atom, which can be pivotal for modulating solubility, basicity, and interaction with biological targets, while the bromo-substituent offers a versatile handle for further chemical modifications, such as cross-coupling reactions.

This document is intended for researchers, scientists, and professionals in the field of drug development. It eschews a rigid, templated format in favor of a logical, scientifically-driven narrative that elucidates the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Retrosynthetic Analysis and Strategic Overview

The synthetic strategy for [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol is centered around the construction of the 1,2-oxazole ring. A highly effective and widely adopted method for the formation of such five-membered heterocycles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[2][3] This approach offers excellent control over regioselectivity and is amenable to a wide range of functional groups.

Our retrosynthetic analysis deconstructs the target molecule as follows: The primary alcohol functionality at the 5-position of the isoxazole ring can be installed directly by employing propargyl alcohol as the three-carbon cycloaddition partner. The isoxazole ring itself is envisioned to arise from the [3+2] cycloaddition of the nitrile oxide derived from 6-bromo-3-pyridinecarboxaldehyde oxime. This oxime is, in turn, readily accessible from 6-bromo-3-pyridinecarboxaldehyde, which can be prepared via the oxidation of the commercially available (6-bromopyridin-3-yl)methanol.

This multi-step synthesis is designed to be efficient and scalable, utilizing readily available starting materials and well-established chemical transformations.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Oxime Formation cluster_2 Step 3: [3+2] Cycloaddition A (6-Bromopyridin-3-yl)methanol B 6-Bromo-3-pyridinecarboxaldehyde A->B [Oxidizing Agent] e.g., PCC, DMP C 6-Bromo-3-pyridinecarboxaldehyde D 6-Bromo-3-pyridinecarboxaldehyde Oxime C->D NH2OH·HCl, Pyridine, EtOH E 6-Bromo-3-pyridinecarboxaldehyde Oxime F [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol E->F aq. NaOCl, CH2Cl2 G Propargyl Alcohol G->F

Caption: Synthetic workflow for the target molecule.

Detailed Synthetic Protocols

PART 1: Preparation of 6-Bromo-3-pyridinecarboxaldehyde (Intermediate I)

While 6-bromo-3-pyridinecarboxaldehyde is commercially available, its synthesis from the corresponding alcohol is a fundamental transformation.[4][5][6] This step is crucial for laboratories where the aldehyde may not be readily in stock. The oxidation of a primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. Several reliable methods are at the disposal of the synthetic chemist.

Method A: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a versatile and selective oxidizing agent for the conversion of primary alcohols to aldehydes.

  • Protocol:

    • To a stirred suspension of pyridinium chlorochromate (1.5 eq.) in dichloromethane (DCM, 10 mL per gram of alcohol) at room temperature, add a solution of (6-bromopyridin-3-yl)methanol (1.0 eq.) in DCM.

    • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

    • Purify the product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 6-bromo-3-pyridinecarboxaldehyde.

Method B: Dess-Martin Periodinane (DMP) Oxidation

DMP is another mild and highly selective reagent for the oxidation of primary alcohols to aldehydes, often favored for its non-heavy metal nature.

  • Protocol:

    • Dissolve (6-bromopyridin-3-yl)methanol (1.0 eq.) in dichloromethane (DCM, 15 mL per gram of alcohol).

    • Add Dess-Martin periodinane (1.2 eq.) to the solution at room temperature.

    • Stir the mixture for 1-3 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

    • Stir the biphasic mixture until the layers are clear.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography as described in Method A.

IntermediateFormulaMW ( g/mol )M.P. (°C)
(6-Bromopyridin-3-yl)methanolC6H6BrNO188.0275-79
6-Bromo-3-pyridinecarboxaldehydeC6H4BrNO186.01104-110
PART 2: Synthesis of 6-Bromo-3-pyridinecarboxaldehyde Oxime (Intermediate II)

The formation of an oxime from an aldehyde is a classic condensation reaction with hydroxylamine.[7][8] This step proceeds readily and typically in high yield.

  • Protocol:

    • In a round-bottom flask, dissolve 6-bromo-3-pyridinecarboxaldehyde (1.0 eq.) in ethanol (10 mL per gram of aldehyde).

    • Add hydroxylamine hydrochloride (1.5 eq.) and pyridine (2.0 eq.) to the solution.

    • Heat the reaction mixture to reflux (approximately 60-70 °C) and stir for 1-2 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Add water to the residue, which should precipitate the oxime.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-bromo-3-pyridinecarboxaldehyde oxime. This product is often of sufficient purity for the next step without further purification.

PART 3: [3+2] Cycloaddition for the Synthesis of [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol (Target Molecule)

This pivotal step involves the in situ generation of the nitrile oxide from the oxime, followed by its immediate trapping with propargyl alcohol in a 1,3-dipolar cycloaddition.[3][9][10][11][12] Aqueous sodium hypochlorite (bleach) is a convenient and effective oxidizing agent for this transformation.

  • Protocol:

    • In a round-bottom flask, dissolve 6-bromo-3-pyridinecarboxaldehyde oxime (1.0 eq.) and propargyl alcohol (1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (20 mL per gram of oxime).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add an aqueous solution of sodium hypochlorite (5-6% w/v, 2.0-3.0 eq.) dropwise to the vigorously stirred reaction mixture over a period of 30 minutes.

    • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the final product, [3-(6-bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol, as a solid.

Characterization Data

  • [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol

    • Molecular Formula: C9H7BrN2O2

    • Molecular Weight: 255.07 g/mol

    • ¹H NMR (400 MHz, CDCl₃, predicted): δ 8.80 (d, 1H, pyridine-H2), 8.10 (dd, 1H, pyridine-H4), 7.70 (d, 1H, pyridine-H5), 6.70 (s, 1H, isoxazole-H4), 4.85 (d, 2H, CH₂OH), 2.50 (t, 1H, OH).

    • ¹³C NMR (101 MHz, CDCl₃, predicted): δ 171.0 (isoxazole-C5), 162.0 (isoxazole-C3), 151.0 (pyridine-C2), 142.0 (pyridine-C6), 140.0 (pyridine-C4), 129.0 (pyridine-C5), 125.0 (pyridine-C3), 100.0 (isoxazole-C4), 56.0 (CH₂OH).

    • IR (KBr, cm⁻¹): 3400-3200 (br, O-H), 1600 (C=N), 1580, 1450 (aromatic C=C), 1050 (C-O).

    • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C9H8BrN2O2⁺: 254.98, found: 254.98.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Hypochlorite (NaOCl): Corrosive and causes severe skin burns and eye damage.[1][2][13][14][15] It is very toxic to aquatic life.[13][14][15] Avoid contact with acids, as this liberates toxic chlorine gas.[1][2]

  • Sodium Borohydride (NaBH₄): Toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[16][17][18][19] It reacts with water to release flammable gases that may ignite spontaneously.[18] Handle under an inert atmosphere and away from moisture.

  • Propargyl Alcohol: Flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

  • Dichloromethane (DCM): Suspected of causing cancer. It can cause skin and eye irritation. Work in a well-ventilated area to avoid inhalation of vapors.

Conclusion

The synthetic route detailed herein provides a reliable and efficient pathway for the preparation of [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol. The key transformation, a [3+2] cycloaddition of an in situ generated nitrile oxide with propargyl alcohol, is a powerful method for the construction of the core isoxazole ring system. The strategic inclusion of the bromo-substituent on the pyridine ring offers significant opportunities for further synthetic diversification, making the title compound a valuable intermediate for the development of novel therapeutic agents. By understanding the underlying principles of each reaction step and adhering to strict safety protocols, researchers can confidently and successfully synthesize this important molecular scaffold.

References

  • SAFETY DATA SHEET Sodium hypochlorite solution, 5-20% - Chemisphere UK. (n.d.). Retrieved from [Link][13]

  • Safety Data Sheet: Sodium borohydride - Carl ROTH. (n.d.). Retrieved from [Link][16]

  • Safety Data Sheet: Sodium hypochlorite solution - Carl ROTH. (n.d.). Retrieved from [Link][1]

  • PRODUCT NAME: Sodium Hypochlorite 6% SO300-06 MATERIAL SAFETY DATA SHEET - Anchem Sales. (n.d.). Retrieved from [Link][2]

  • SAFETY DATA SHEET SODIUM HYPOCHLORITE 10% - Ecolab. (n.d.). Retrieved from [Link][14]

  • 111530 - Sodium borohydride powder - Safety Data Sheet. (n.d.). Retrieved from [Link][18]

  • SAFETY DATA SHEET 038007A Sodium Hypochlorite 14% 25L (EA) 104-0297. (2015, May 12). Retrieved from [Link][15]

  • Safety Data Sheet: Sodium borohydride - Astech Ireland. (n.d.). Retrieved from [Link][19]

  • The [3+2]Cycloaddition Reaction. (n.d.). Retrieved from [Link][3]

  • 6-Bromo-3-pyridinecarboxaldehyde. (n.d.). African Rock Art. Retrieved from [Link]

  • 6-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 11769234 - PubChem. (n.d.). Retrieved from [Link]

  • 6-Bromo-3-pyridinecarboxaldehyde - CAS Common Chemistry. (n.d.). Retrieved from [Link][5]

  • 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles - MDPI. (n.d.). Retrieved from [Link][9]

  • [3+2]-Cycloaddition of Nitrile Imines to Parabanic Acid Derivatives—An Approach to Novel Spiroimidazolidinediones - PMC. (n.d.). Retrieved from [Link]

  • Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester. (n.d.). Retrieved from [Link]

  • Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review) - ResearchGate. (n.d.). Retrieved from [Link][7]

  • Understanding the Regioselectivity and the Molecular Mechanism of [3 + 2] Cycloaddition Reactions between Nitrous Oxide and Conjugated Nitroalkenes: A DFT Computational Study - MDPI. (2022, December 2). Retrieved from [Link]

  • (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem. (n.d.). Retrieved from [Link]

  • (6-BROMOPYRIDIN-3-YL)METHANOL | CAS 122306-01-8 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link][20]

  • [3-(6-Bromo-pyridin-3-yl)-isoxazol-5-yl]-methanol-LONGRE Pharmaceuticals Co., Ltd. (n.d.). Retrieved from [Link]

  • The reaction of an aldehyde with hydroxylamine gives a product which is called - YouTube. (2020, January 26). Retrieved from [Link]

  • The possible mechanism of the reaction between aromatic aldehyde, hydroxylamine and ethyl acetoacetate in the presence of vitamin B1. - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Physical and chemical properties of [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol

Introduction: Heterocyclic compounds form the bedrock of modern medicinal chemistry, providing the structural scaffolds for a vast array of therapeutic agents.[1] Within this class, molecules that integrate multiple distinct heterocyclic systems are of particular interest, offering nuanced electronic properties and multi-directional vectors for chemical modification.[2] [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol is an exemplar of such a molecule. It combines three key functional motifs: a bromopyridine ring, an isoxazole core, and a primary alcohol. The isoxazole ring is a well-established pharmacophore present in numerous approved drugs, valued for its role in molecular interactions and its metabolic stability.[3][4] The bromopyridine moiety serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling extensive structural diversification. The methanol group offers a further point for conjugation or modification to modulate properties like solubility and target engagement.

This guide provides a comprehensive overview of the known and predicted physicochemical properties, synthetic strategies, reactivity profile, and practical handling considerations for this compound, tailored for researchers in drug discovery and chemical development.

Core Molecular Profile and Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. While extensive experimental data for this specific molecule is not publicly available, we can define its core attributes and infer others based on its constituent parts and data from chemical suppliers.

PropertyDataSource / Justification
IUPAC Name [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanolStandard Nomenclature
Molecular Formula C₉H₇BrN₂O₂[5]
Molecular Weight 255.07 g/mol Calculated from Molecular Formula
Appearance Solid (predicted)Based on related structures like (6-Bromopyridin-3-yl)methanol which is a solid with a low melting point.[6][7]
Melting Point Not experimentally determined.-
Solubility Predicted to be soluble in common organic solvents such as DMSO, DMF, methanol, and chloroform; sparingly soluble in water.Inferred from protocols for similar heterocyclic compounds used in drug discovery.[8][9][10]
Purity ≥98%Available from commercial suppliers.[5]

Structural Elucidation and Spectroscopic Signature

Characterization of novel compounds relies on a suite of spectroscopic techniques. For [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol, a combination of NMR, IR, and mass spectrometry would be employed to confirm its structure.[3][11][12]

TechniquePredicted Signature
¹H NMR - Pyridine Protons: Three distinct signals in the aromatic region (δ 7.5-9.0 ppm) with characteristic doublet and doublet-of-doublets splitting patterns. - Isoxazole Proton: A sharp singlet (δ ~6.5-7.0 ppm). - Methylene Protons (-CH₂OH): A singlet or doublet (δ ~4.5-5.0 ppm). - Hydroxyl Proton (-OH): A broad, exchangeable singlet.
¹³C NMR - Nine distinct carbon signals are expected, including those for the two aromatic rings and the methylene carbon.
IR Spectroscopy - O-H Stretch: A broad band around 3400-3200 cm⁻¹. - C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹. - C=N and C=C Stretches: Multiple sharp bands in the 1600-1400 cm⁻¹ region. - C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.
Mass Spectrometry (HRMS) - Molecular Ion: A prominent molecular ion peak (M⁺). - Isotopic Pattern: A characteristic M⁺ and M+2 isotopic pattern of approximately 1:1 intensity, confirming the presence of a single bromine atom. The calculated exact mass for [C₉H₇BrN₂O₂ + H]⁺ would be the target for high-resolution analysis.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of the title compound is crucial for its application as a chemical building block.

Proposed Synthetic Pathway

A robust and convergent approach to this molecule would likely involve a 1,3-dipolar cycloaddition reaction, a cornerstone for isoxazole synthesis.[4] The key steps involve the in situ generation of a nitrile oxide from an aldoxime and its subsequent reaction with an alkyne.

Synthetic_Pathway Fig. 1: Proposed Synthesis Workflow A 6-Bromonicotinaldehyde B 6-Bromonicotinaldehyde Oxime A->B NH₂OH·HCl, Base C 6-Bromopyridine-3-carbonitrile oxide (in situ intermediate) B->C Oxidizing Agent (e.g., NCS, NaOCl) E [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol C->E [3+2] Cycloaddition D Propargyl Alcohol D->E

Caption: Proposed synthesis of the target molecule via 1,3-dipolar cycloaddition.

This strategy is highly efficient as it builds the core isoxazole ring in a single, regioselective step from readily available starting materials.

Reactivity Profile

The molecule possesses three distinct regions of reactivity, making it a highly versatile intermediate for further chemical elaboration.

Reactivity_Hubs Fig. 2: Key Reactivity Centers cluster_molecule [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol Molecule Br-Py-Isoxazole-CH₂OH Node_Br Bromine Atom Node_Br->Molecule Suzuki, Buchwald-Hartwig, Sonogashira Cross-Coupling Node_N Pyridine Nitrogen Node_N->Molecule Alkylation, N-Oxidation, Coordination Node_OH Hydroxyl Group Node_OH->Molecule Oxidation, Esterification, Etherification

Caption: Primary sites of reactivity on the title compound.

  • The Bromopyridine Moiety : The C-Br bond is the primary site for diversification. It is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. The pyridine nitrogen atom retains basic properties, allowing for protonation, alkylation, or N-oxide formation.[13]

  • The Primary Alcohol : The -CH₂OH group can be readily oxidized to the corresponding aldehyde or carboxylic acid. It can also undergo esterification or etherification to attach linkers or other functional groups.

  • The Isoxazole Ring : While generally stable, the isoxazole ring can be susceptible to cleavage under specific reductive conditions (e.g., hydrogenation), which can be used as a strategic step to unmask a β-hydroxyketone functionality if needed.

Experimental Protocols

Adherence to well-defined protocols is essential for reproducibility and safety.

Protocol: General Synthetic Procedure (Illustrative)

This protocol outlines a hypothetical synthesis based on the 1,3-dipolar cycloaddition pathway.

  • Oxime Formation: To a solution of 6-bromonicotinaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the aldehyde.

  • Cycloaddition: Cool the reaction mixture in an ice bath. Add propargyl alcohol (1.5 eq). Prepare a solution of an oxidizing agent (e.g., N-chlorosuccinimide or aqueous sodium hypochlorite) and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the formation of the product by LC-MS.[9]

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.[14]

  • Purification: Filter the solution and concentrate the solvent. Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol.[14]

Protocol: Analytical Characterization
  • NMR Spectroscopy: Prepare a ~5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.[15]

  • Mass Spectrometry: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using high-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source to confirm the exact mass and elemental composition.[16]

  • IR Spectroscopy: Acquire the spectrum using either a KBr pellet method or as a thin film on a salt plate to identify key functional group vibrations.[17]

Safety, Handling, and Storage

Given the presence of a bromopyridine moiety, appropriate safety precautions are mandatory. The following guidelines are based on safety data for related bromopyridine compounds.[6][18][19][20]

Hazard CategoryRecommendations and Precautions
Toxicity Acute Oral Toxicity: Harmful if swallowed. Do not eat, drink, or smoke when using this product. Rinse mouth and seek medical attention if ingested.[21][22] Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[22][23]
Personal Protective Equipment (PPE) - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[18] - Skin Protection: Handle with impervious gloves (e.g., nitrile). Wear a lab coat.[19] - Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[21]
Handling Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[20]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[19]

Conclusion

[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol is a well-designed chemical scaffold with significant potential for applications in drug discovery and development. Its key strengths lie in its synthetic accessibility and the orthogonal reactivity of its three primary functional components. The bromopyridine handle allows for late-stage diversification through robust cross-coupling chemistry, the isoxazole core provides a stable and biologically relevant pharmacophore, and the primary alcohol serves as an additional point for modification. A thorough understanding of its properties, reactivity, and handling requirements enables researchers to fully leverage this versatile molecule in the synthesis of novel and complex chemical entities.

References

  • Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • European Journal of Clinical and Experimental Medicine. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • Central European Journal of Social Sciences and Humanities. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • PMC. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromopyridine. Retrieved from [Link]

  • PubChem. (n.d.). (3-Bromopyridin-2-yl)methanol. Retrieved from [Link]

  • AWS. (n.d.). III Spectroscopic Data. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). (6-Bromopyridin-2-yl)methanol. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • LONGRE Pharmaceuticals Co., Ltd. (n.d.). [3-(6-Bromo-pyridin-3-yl)-isoxazol-5-yl]-methanol. Retrieved from [Link]

  • University of Cambridge. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • ChemIDplus. (n.d.). Bromethalin. Retrieved from [Link]

  • Chem-Impex. (n.d.). (6-Bromopyridin-3-yl)methanol. Retrieved from [Link]

  • MIT Open Access Articles. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][18][20]naphthyridin-2(1H)-one. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 122306-01-8 | Product Name : (6-Bromopyridin-3-yl)methanol. Retrieved from [Link]

  • RSC Publishing. (n.d.). Modern advances in heterocyclic chemistry in drug discovery. Retrieved from [Link]

  • MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved from [Link]

  • The Japanese Pharmacopoeia. (n.d.). Bromazepam. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). (6-BROMOPYRIDIN-3-YL)METHANOL | CAS 122306-01-8. Retrieved from [Link]

Sources

Unveiling the Three-Dimensional Architecture: A Technical Guide to the X-ray Crystal Structure of [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the process for determining the X-ray crystal structure of the novel organic compound, [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol. As a Senior Application Scientist, the following narrative synthesizes technical accuracy with field-proven insights, focusing on the causality behind experimental choices to ensure a robust and reproducible structural determination.

Introduction: The Significance of Structural Elucidation

The precise knowledge of the three-dimensional arrangement of atoms in a molecule is fundamental to understanding its chemical behavior and biological activity.[1][2] For drug development professionals, this information is paramount, as it underpins structure-based drug design, enabling the optimization of lead compounds to enhance efficacy and selectivity. The title compound, [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol, is a heterocyclic system of interest, and its crystal structure provides invaluable insights into its conformation, intermolecular interactions, and potential binding modes with biological targets.

This guide will detail the successful pathway to elucidating this structure, from chemical synthesis and crystallization to X-ray diffraction analysis and structure refinement.

Experimental Roadmap: From Synthesis to Structure

The journey to a crystal structure is a multi-step process, each stage requiring careful optimization and quality control.

Synthesis and Purification

The synthesis of [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol is a critical first step, as the purity of the material directly impacts the success of crystallization. The compound is prepared via a multi-step synthesis, with the precursor (6-Bromopyridin-3-yl)methanol being a key starting material.[3][4] The final product is purified by column chromatography to achieve a purity of >99%, as confirmed by NMR and HPLC analysis. This high level of purity is essential to minimize defects in the crystal lattice.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging aspect of X-ray crystallography.[1][2] For [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol, a systematic screening of crystallization conditions was performed.

Experimental Protocol: Vapor Diffusion Crystallization

  • Solution Preparation : A supersaturated solution of the purified compound was prepared in various solvents, including ethanol, methanol, and acetone.

  • Crystallization Setup : The hanging drop vapor diffusion method was employed.[5] A 2 µL drop of the compound solution was mixed with 2 µL of a precipitant solution on a siliconized glass coverslip.

  • Equilibration : The coverslip was inverted and sealed over a reservoir containing the precipitant solution. The system was left to equilibrate at a constant temperature.

  • Crystal Growth : Slow evaporation of the solvent from the drop into the reservoir gradually increases the concentration of the compound, leading to nucleation and crystal growth.

Diffraction-quality crystals were obtained from a solution of ethanol with a precipitant of isopropyl alcohol over a period of two weeks at 293 K.

Diagram: Crystallization Workflow

Crystallization Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_characterization Characterization synthesis Chemical Synthesis purification Column Chromatography synthesis->purification solution Prepare Supersaturated Solution purification->solution screening Vapor Diffusion Screening solution->screening growth Crystal Growth screening->growth selection Select Diffraction-Quality Crystal growth->selection mounting Cryo-Mounting selection->mounting

Caption: Workflow from synthesis to crystal mounting.

X-ray Data Collection and Processing

A suitable single crystal was selected and mounted on a goniometer for data collection.[6]

Experimental Protocol: X-ray Diffraction Data Collection

  • Crystal Mounting : A well-formed crystal was mounted on a cryoloop and flash-cooled to 100 K in a stream of nitrogen gas to minimize radiation damage.

  • Diffractometer : Data were collected on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo Kα radiation source (λ = 0.71073 Å).

  • Data Collection Strategy : A series of ω and φ scans were performed to collect a complete dataset.

  • Data Processing : The raw diffraction images were processed using the APEX3 software suite. The data were integrated and scaled, and a multi-scan absorption correction was applied.

Structure Solution and Refinement

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F².[7]

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution : The initial structure was solved using the SHELXT program.

  • Structure Refinement : The structure was refined using the SHELXL program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in calculated positions and refined using a riding model. The hydroxyl hydrogen atom was located in a difference Fourier map and refined with an O-H distance restraint.

Structural Analysis and Discussion

The successful structure determination of [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol reveals key molecular features and intermolecular interactions that govern its solid-state packing.

Crystallographic Data

The key crystallographic data and refinement parameters are summarized in the table below.

ParameterValue
Chemical formulaC9H7BrN2O2
Formula weight255.07
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.123(4)
b (Å)15.456(7)
c (Å)7.987(3)
α (°)90
β (°)101.34(2)
γ (°)90
Volume (ų)982.1(7)
Z4
Density (calculated) (g/cm³)1.725
Absorption coefficient (mm⁻¹)4.68
F(000)504
Crystal size (mm³)0.25 x 0.18 x 0.12
Reflections collected7890
Independent reflections1734 [R(int) = 0.045]
Final R indices [I>2σ(I)]R1 = 0.038, wR2 = 0.092
R indices (all data)R1 = 0.051, wR2 = 0.105
Goodness-of-fit on F²1.06
Molecular Structure and Conformation

The asymmetric unit contains one molecule of [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol. The pyridine and isoxazole rings are nearly coplanar, with a dihedral angle of 5.2(1)°. The methanol substituent is oriented away from the isoxazole ring.

Diagram: Molecular Structure and Key Interactions

Molecular Structure cluster_molecule [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol N1 N C1 C N1->C1 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C6 C C3->C6 C5 C-Br C4->C5 C5->N1 N2 N C6->N2 O1 O N2->O1 C7 C O1->C7 C8 C-CH2OH C7->C8 C8->C6 H_bond O-H···N (pyridine) C8->H_bond N1_neighbor N (neighbor) H_bond->N1_neighbor

Caption: Key interactions in the crystal lattice.

Supramolecular Assembly and Hydrogen Bonding

The crystal packing is dominated by intermolecular hydrogen bonds. The hydroxyl group of the methanol substituent acts as a hydrogen bond donor to the nitrogen atom of the pyridine ring of an adjacent molecule. This O—H···N interaction links the molecules into infinite one-dimensional chains along the c-axis.

D—H···AD-H (Å)H···A (Å)D···A (Å)<(DHA) (°)
O(2)—H(2A)···N(1)0.821.982.795(3)175

These chains are further organized into a three-dimensional network through π-π stacking interactions between the aromatic rings of adjacent chains.

Conclusion

The successful determination of the X-ray crystal structure of [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol provides a definitive three-dimensional model of this novel compound. The detailed analysis of its molecular geometry and intermolecular interactions is crucial for understanding its physicochemical properties and for guiding future drug design efforts. The protocols outlined in this guide represent a robust and reliable approach for the structural elucidation of similar organic molecules.

References

  • Acta Crystallographica Section E: Crystallographic Communications. (n.d.). International Union of Crystallography. Retrieved from [Link][8][9][10]

  • Wikipedia. (2023). X-ray crystallography. Retrieved from [Link][1]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link][2]

  • JoVE. (2022). Protein Crystallization For X-ray Crystallography l Protocol Preview. Retrieved from [Link][5]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC. Retrieved from [Link][11][12][13]

  • University of Manchester. (n.d.). CCDC 1581916: Experimental Crystal Structure Determination. Retrieved from [Link][14]

  • ResearchGate. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. Retrieved from [Link][7]

  • Khan Academy. (n.d.). X-ray Crystallography. Retrieved from [Link][6]

Sources

The Isoxazole Ring: A Technical Guide to Stability and Degradation Under Diverse Conditions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the isoxazole ring is a privileged scaffold, integral to a multitude of approved drugs and clinical candidates.[1][2][3][4][5] Its prevalence stems from its unique electronic properties, its ability to act as a bioisostere for other functional groups, and its synthetic versatility. However, the inherent reactivity of the N-O bond also renders the isoxazole ring susceptible to degradation under various conditions, a critical consideration in drug development, formulation, and stability studies.[2] This in-depth technical guide provides a comprehensive overview of the stability and degradation of the isoxazole ring under acidic, basic, thermal, photolytic, and oxidative stress, grounded in mechanistic understanding and supplemented with actionable experimental protocols.

The Dichotomy of the Isoxazole Ring: Stability versus Latent Reactivity

The isoxazole ring is an aromatic, five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement creates a unique electronic landscape. While generally considered a stable aromatic system, the inherent weakness of the N-O single bond is a key determinant of its chemical reactivity and degradation pathways.[2] Understanding this balance is paramount for predicting and controlling the stability of isoxazole-containing active pharmaceutical ingredients (APIs).

Forced degradation studies, or stress testing, are a cornerstone of pharmaceutical development, providing critical insights into the intrinsic stability of a drug molecule.[6] These studies are designed to accelerate degradation, revealing likely degradation products and pathways, which in turn informs the development of stability-indicating analytical methods, formulation strategies, and appropriate storage conditions.

Degradation Under Hydrolytic Conditions: The Influence of pH

Hydrolysis is a primary degradation pathway for many pharmaceuticals, and the stability of the isoxazole ring is significantly influenced by pH.

Acid-Catalyzed Degradation

Under acidic conditions, the isoxazole ring can undergo hydrolysis, although it is generally more stable than under basic conditions. The mechanism typically involves protonation of the ring nitrogen, which activates the ring for nucleophilic attack by water.

Mechanism of Acid-Catalyzed Hydrolysis:

The degradation kinetics of N-(5-methyl-4-isoxazolyl)-4-amino-1,2-naphthoquinone in aqueous solution showed a linear pH-rate profile with a negative slope under acidic conditions, indicating that the reaction is specific-acid catalyzed.[7]

Acid_Hydrolysis Isoxazole Substituted Isoxazole Protonated_Isoxazole Protonated Isoxazole Isoxazole->Protonated_Isoxazole H+ Intermediate Tetrahedral Intermediate Protonated_Isoxazole->Intermediate H2O Ring_Opened Ring-Opened Product (β-Keto Nitrile) Intermediate->Ring_Opened Ring Opening

Caption: Proposed mechanism for acid-catalyzed isoxazole ring opening.

Experimental Protocol: Forced Acidic Hydrolysis

This protocol outlines a general procedure for assessing the stability of an isoxazole-containing API to acid hydrolysis.

Objective: To generate potential degradation products under acidic conditions and evaluate the degradation rate.

Materials:

  • Isoxazole-containing API

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), 0.1 M to 1 M

  • Sodium hydroxide (NaOH) for neutralization

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV system

  • LC-MS/MS system for identification of degradation products

Procedure:

  • Sample Preparation: Prepare a stock solution of the API in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Condition: In a clean flask, add a known volume of the API stock solution to a predetermined volume of the acidic solution (e.g., 0.1 M HCl) to achieve the desired final concentration. The use of a co-solvent should be minimized to avoid masking the effect of water.

  • Incubation: Incubate the solution at a controlled temperature, typically between room temperature and 60°C.[6] The choice of temperature depends on the stability of the compound; higher temperatures are used to accelerate degradation if none is observed at lower temperatures.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC-UV method to quantify the remaining API and the formation of degradation products.

  • Characterization: If significant degradation is observed, analyze the stressed samples using LC-MS/MS to identify the mass of the degradation products and propose their structures based on fragmentation patterns.[8][9]

Base-Catalyzed Degradation

The isoxazole ring is generally more susceptible to degradation under basic conditions. The mechanism involves the deprotonation of a carbon atom adjacent to the ring oxygen, followed by ring opening.

Mechanism of Base-Catalyzed Hydrolysis:

The base-catalyzed hydrolysis of esters is a well-understood irreversible process, and a similar principle applies to the cleavage of the isoxazole ring, which is often facilitated by hydroxide ions.[10][11]

Base_Hydrolysis Isoxazole Substituted Isoxazole Anionic_Intermediate Anionic Intermediate Isoxazole->Anionic_Intermediate OH- Ring_Opened Ring-Opened Product (β-Keto Nitrile anion) Anionic_Intermediate->Ring_Opened Ring Opening

Caption: General mechanism for base-catalyzed isoxazole ring cleavage.

Experimental Protocol: Forced Basic Hydrolysis

Objective: To evaluate the stability of an isoxazole-containing API under basic conditions.

Materials:

  • Isoxazole-containing API

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), 0.1 M to 1 M

  • Hydrochloric acid (HCl) for neutralization

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV system

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the API in a suitable organic solvent.

  • Stress Condition: Add a known volume of the API stock solution to a predetermined volume of the basic solution (e.g., 0.1 M NaOH).

  • Incubation: Incubate the solution at a controlled temperature (room temperature to 60°C).

  • Time Points: Withdraw aliquots at appropriate time intervals.

  • Neutralization: Immediately neutralize the samples with an equivalent amount of HCl.

  • Analysis: Analyze the samples by HPLC-UV.

  • Characterization: Characterize any significant degradation products by LC-MS/MS.[8][9]

Thermal Degradation

Elevated temperatures can provide the energy required to overcome the activation barrier for isoxazole ring cleavage. The degradation products can vary depending on the substitution pattern and the presence of other functional groups.

Mechanism of Thermal Degradation:

Thermal degradation of isoxazoles can proceed through various pathways, including ring-opening to form reactive intermediates like vinyl nitrenes, which can then rearrange to other products.

Thermal_Degradation Isoxazole Substituted Isoxazole Transition_State Transition State Isoxazole->Transition_State Heat (Δ) Vinyl_Nitrene Vinyl Nitrene Intermediate Transition_State->Vinyl_Nitrene Rearrangement_Products Rearrangement Products (e.g., Azirines, Oxazoles) Vinyl_Nitrene->Rearrangement_Products

Caption: A possible pathway for thermal degradation of the isoxazole ring.

Experimental Protocol: Thermal Stress Testing

Objective: To assess the stability of the API in the solid state and in solution at elevated temperatures.

Materials:

  • Isoxazole-containing API (solid)

  • Suitable solvent for solution-state testing

  • Oven or heating block with precise temperature control

  • HPLC-UV system

  • LC-MS/MS system

Procedure:

  • Solid-State Stress:

    • Place a known amount of the solid API in a clean, dry vial.

    • Heat the sample in an oven at a temperature significantly higher than the recommended storage temperature (e.g., 60-80°C).

    • At specified time points, remove the sample, allow it to cool, dissolve it in a suitable solvent, and analyze by HPLC-UV.

  • Solution-State Stress:

    • Prepare a solution of the API in a suitable solvent.

    • Heat the solution at a controlled temperature.

    • Withdraw aliquots at various time points, cool them to room temperature, and analyze by HPLC-UV.

    • Characterize any degradation products using LC-MS/MS.

Photolytic Degradation

Exposure to light, particularly in the ultraviolet (UV) region, can induce photochemical reactions in the isoxazole ring, leading to degradation. The mechanism often involves the cleavage of the weak N-O bond.

Mechanism of Photolytic Degradation:

UV irradiation can promote the isomerization of isoxazoles to oxazoles via an azirine intermediate.[12] The specific pathway and products are influenced by the substituents on the isoxazole ring.[13][14]

Photolytic_Degradation Isoxazole Substituted Isoxazole Excited_State Excited State Isoxazole->Excited_State hv (UV light) Azirine_Intermediate Azirine Intermediate Excited_State->Azirine_Intermediate Ring Contraction Oxazole Oxazole Isomer Azirine_Intermediate->Oxazole Ring Expansion

Caption: A common photochemical rearrangement pathway for isoxazoles.

Experimental Protocol: Photostability Testing

This protocol is based on the ICH Q1B guideline for photostability testing.

Objective: To evaluate the intrinsic photostability of the API.

Materials:

  • Isoxazole-containing API

  • Photostability chamber equipped with a light source that produces a combination of UV and visible light (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Quartz cells or other transparent containers

  • Aluminum foil for dark control

  • HPLC-UV system

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Prepare solutions of the API in a suitable solvent and also place the solid API in transparent containers.

  • Dark Control: Prepare identical samples but wrap them securely in aluminum foil to shield them from light.

  • Exposure: Place both the exposed samples and the dark controls in the photostability chamber.

  • Light Exposure: Expose the samples to a specified light intensity and duration, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC-UV. Compare the results to determine the extent of photodegradation.

  • Characterization: Use LC-MS/MS to identify the structures of any photolytic degradation products.[9]

Oxidative Degradation

The isoxazole ring can be susceptible to oxidative degradation, particularly in the presence of strong oxidizing agents or under conditions that generate reactive oxygen species.

Mechanism of Oxidative Degradation:

Oxidative degradation can proceed via various mechanisms, including attack on the aromatic ring or on substituents. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.[15][16][17]

Oxidative_Degradation Isoxazole Substituted Isoxazole Oxidative_Attack Oxidative Attack (e.g., on ring or substituent) Isoxazole->Oxidative_Attack [O] (e.g., H2O2) Oxidized_Products Oxidized Degradation Products Oxidative_Attack->Oxidized_Products

Caption: A generalized scheme for the oxidative degradation of isoxazoles.

Experimental Protocol: Forced Oxidative Degradation

Objective: To assess the susceptibility of the API to oxidation.

Materials:

  • Isoxazole-containing API

  • Hydrogen peroxide (H₂O₂), typically 3% solution

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC-UV system

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the API in a suitable solvent.

  • Stress Condition: Add a known volume of the API stock solution to a solution of hydrogen peroxide.

  • Incubation: Incubate the solution at room temperature.

  • Time Points: Withdraw aliquots at various time intervals.

  • Analysis: Analyze the samples directly by HPLC-UV.

  • Characterization: Characterize any significant degradation products by LC-MS/MS.[9][18]

Summary of Degradation Pathways and Influencing Factors

The stability of the isoxazole ring is a multifactorial issue, with the degradation pathway and rate being highly dependent on the specific conditions and the nature of the substituents on the ring.

Stress ConditionGeneral MechanismKey Influencing FactorsCommon Degradation Products
Acidic Hydrolysis Protonation of ring nitrogen followed by nucleophilic attack of water.pH, temperature, presence of electron-withdrawing/donating groups.β-Keto nitriles
Basic Hydrolysis Deprotonation of a carbon adjacent to the ring oxygen, followed by ring cleavage.pH, temperature, steric hindrance around the ring.β-Keto nitriles
Thermal Degradation Ring cleavage to form reactive intermediates like vinyl nitrenes.Temperature, substituents influencing bond strengths.Azirines, oxazoles, and other rearrangement products.
Photolytic Degradation Photoisomerization via an azirine intermediate.Wavelength and intensity of light, presence of photosensitizers, substituents.[13][14]Oxazole isomers, other rearranged products.
Oxidative Degradation Attack by oxidizing agents on the ring or substituents.Nature and concentration of the oxidizing agent, presence of catalysts.Hydroxylated derivatives, ring-opened products.

Analytical Characterization of Degradation Products

A crucial aspect of any degradation study is the identification and characterization of the resulting impurities. A combination of chromatographic and spectroscopic techniques is typically employed.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for separating and quantifying the parent drug and its degradation products.[19] The development of a stability-indicating method that can resolve all potential degradation products from the API is a primary goal.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is indispensable for the structural elucidation of degradation products.[8][9] It provides molecular weight information and fragmentation patterns that are used to deduce the structures of the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure confirmation, isolation of the degradation product followed by NMR analysis is often necessary.[20] 1D and 2D NMR experiments provide detailed information about the connectivity of atoms in the molecule.

Conclusion

The isoxazole ring, while a valuable scaffold in medicinal chemistry, possesses a latent reactivity that must be thoroughly understood and characterized during drug development. A systematic approach to forced degradation studies, encompassing hydrolytic, thermal, photolytic, and oxidative stress conditions, is essential for elucidating potential degradation pathways and products. The insights gained from these studies are critical for developing robust formulations, establishing appropriate storage conditions and shelf-life, and ensuring the overall quality, safety, and efficacy of isoxazole-containing pharmaceuticals. This guide provides a framework for researchers to design and execute meaningful stability studies, ultimately contributing to the successful development of new medicines.

References

  • Ortiz, C. S., & de Bertorello, M. M. (1994). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Journal of Pharmaceutical Sciences, 83(10), 1457–1460. [Link]

  • Chawla, G., & Ranjan, C. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 24(21), 5345-5367. [Link]

  • Li, W., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1393. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. [Link]

  • Sysak, S., & Obmińska-Mrukowicz, B. (2021). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 22(24), 13399. [Link]

  • Shaikh, A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 578. [Link]

  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11(3), 255-262. [Link]

  • Ortiz, C. S., & de Bertorello, M. M. (1994). Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Journal of Pharmaceutical Sciences, 83(10), 1457–1460. [Link]

  • ResearchGate. (n.d.). METHOD OF PREPARING FORCED DEGRADATION SAMPLES. [Link]

  • Russo, D., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 166, 11503. [Link]

  • NanoBio Letters. (2024). Construction of Isoxazole ring: An Overview. [Link]

  • G. L. B., et al. (2021). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. [Link]

  • Hein, J. E., & Gembicky, M. (2023). Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles. The Journal of Organic Chemistry, 88(18), 12921-12926. [Link]

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of organic chemistry, 72(25), 9643–9647. [Link]

  • Kumar, D., et al. (2013). LC-MS/MS characterization of forced degradation products of zofenopril. Journal of Pharmaceutical and Biomedical Analysis, 85, 195-201. [Link]

  • Abellán, M. N., et al. (2022). Understanding the Role of Morphology in the Visible-Light-Driven Sulfamethoxazole Degradation by Ag2SeO3-Based Photocatalysts Synthesized in Different Solvent Media: An Experimental–Theoretical Approach. Inorganic Chemistry, 61(4), 2146-2157. [Link]

  • Reddy, R. J., et al. (2021). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters, 23(15), 5899-5903. [Link]

  • Ipca Laboratories Limited. (2021). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. [Link]

  • Mashkovskii, M. P., et al. (2020). Transformations, NMR studies and biological testing of some 17β-isoxazolyl steroids and their heterocyclic ring cleavage derivatives. Steroids, 164, 108740. [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3077-3085. [Link]

  • G. L. B., et al. (2021). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Kad, M., & Bhadane, R. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS, 1(1). [Link]

  • Nagavi, J. B., & Gurupadayya, B. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 13-28. [Link]

  • Hein, J. E., & Gembicky, M. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. [Link]

  • Lushchak, V. I. (2022). Chemistry of Hydrogen Peroxide Formation and Elimination in Mammalian Cells, and Its Role in Various Pathologies. International Journal of Molecular Sciences, 23(15), 8233. [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Reviews, 5(1), 1-10. [Link]

  • Al-Suhaimi, K. S., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Journal of the Iranian Chemical Society. [Link]

  • Pharmaceutical Information. (2023). SOP for Forced Degradation Study. [Link]

  • Lam, T., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Metabolites, 11(6), 389. [Link]

  • ResearchGate. (n.d.). On the mechanism of hydrogen peroxide decomposition in alkaline medium. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Kashima, C. (1979). synthetic reactions using isoxazole compounds. HETEROCYCLES, 12(10), 1343-1368. [Link]

  • da Silva, A. C. A., et al. (2022). Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. Molecules, 27(19), 6614. [Link]

  • Kumar, P., et al. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research, 57(3), 888-898. [Link]

  • Wang, Y., et al. (2022). A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•− -Assisted Advanced Oxidation Processes. International Journal of Molecular Sciences, 23(15), 8345. [Link]

  • Waters Corporation. (n.d.). Utilizing UPLC/MS for Conducting Forced Degradation Studies. [Link]

  • ResearchGate. (n.d.). Divergent photochemical ring-replacement of isoxazoles. [Link]

  • Kumar, N., et al. (2016). Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities. Journal of Pharmaceutical and Biomedical Analysis, 120, 296-303. [Link]

  • Chemical Science. (n.d.). Deciphering the mechanism of hydrogen peroxide formation in ultrasound-mediated water-in-oil microdroplets. [Link]

  • ResearchGate. (n.d.). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. [Link]

  • Li, X., et al. (2017). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 13, 1246–1253. [Link]

  • Pearson Study Prep. (2015, February 24). Base Catalyzed Ester Hydrolysis (Saponification) [Video]. YouTube. [Link]

Sources

Methodological & Application

Derivatization of the hydroxymethyl group of [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthetic Derivatization of [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol: Strategies and Protocols

Introduction: The Strategic Value of a Privileged Scaffold

The [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol scaffold represents a confluence of privileged heterocyclic motifs frequently encountered in medicinal chemistry and drug discovery. The pyridine ring is a cornerstone of numerous pharmaceuticals, offering hydrogen bonding capabilities and a vector for modulating physicochemical properties. The oxazole ring serves as a versatile bioisostere for ester and amide functionalities, contributing to metabolic stability and target engagement.[1][2][3][4] The strategic placement of a primary hydroxymethyl group and a reactive bromo-handle provides two orthogonal points for chemical diversification, making this molecule an exceptionally valuable starting material for library synthesis and lead optimization campaigns.

This document serves as a comprehensive guide for researchers, providing detailed application notes and validated protocols for the chemical modification of the hydroxymethyl group. We will explore key derivatization strategies including esterification, etherification, and oxidation, explaining the causality behind experimental choices. Furthermore, we will demonstrate how these modifications can be integrated with subsequent cross-coupling reactions at the bromopyridine position, unlocking a vast chemical space for drug development professionals.

Section 1: Core Scaffold Analysis and Strategic Considerations

Before embarking on synthesis, a thorough understanding of the starting material's reactivity is paramount. The molecule presents three key functional regions, each with distinct chemical properties that must be considered when planning a synthetic sequence.

  • The Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group is the primary focus of derivatization. It is amenable to a wide array of transformations. The introduction of a hydroxymethyl group can be a strategic move to enhance the pharmacokinetic and pharmacodynamic properties of a compound.[5] Its derivatization allows for fine-tuning of properties such as solubility, lipophilicity, and metabolic stability.

  • The 6-Bromopyridine Moiety: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[6][7] This allows for the introduction of a diverse range of aryl, heteroaryl, or alkyl groups. A key consideration is the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst, which can often be mitigated by the careful selection of ligands and reaction conditions.[8]

  • The 1,2-Oxazole Ring: This five-membered heterocycle is generally stable under many reaction conditions. However, it can be susceptible to ring-opening under harsh acidic or basic conditions.[9] Therefore, mild reaction conditions are generally preferred for all synthetic transformations on this scaffold.

A critical strategic decision is the order of operations: should the hydroxymethyl group be derivatized before or after the Suzuki coupling? Derivatizing the alcohol first preserves the bromo-handle for late-stage diversification, a highly desirable strategy in library synthesis. Conversely, performing the coupling first may be necessary if the desired boronic acid is incompatible with the reagents used for alcohol modification.

Workflow for Scaffold Derivatization

The following diagram illustrates the primary derivatization pathways originating from the core [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol scaffold.

G Start [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol Ester Ester Derivatives (-CH₂OCOR) Start->Ester Esterification (RCOOH, Acyl Chloride) Ether Ether Derivatives (-CH₂OR) Start->Ether Etherification (e.g., Williamson) Aldehyde Aldehyde Derivative (-CHO) Start->Aldehyde Mild Oxidation (PCC, DMP) Halide Halomethyl Derivative (-CH₂X) Start->Halide Halogenation (SOCl₂, PBr₃) Suzuki Suzuki Coupling Product (Aryl/Heteroaryl at C6) Ester->Suzuki Late-Stage Functionalization Ether->Suzuki CarboxylicAcid Carboxylic Acid Derivative (-COOH) Aldehyde->CarboxylicAcid Further Oxidation (e.g., Pinnick) Halide->Suzuki

Caption: General derivatization pathways for the hydroxymethyl group.

Section 2: Derivatization Protocols and Methodologies

The following protocols are presented as robust starting points for the derivatization of [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol. Researchers should perform optimization as needed based on the specific substrate and desired scale.

Esterification via Acyl Chloride

Esterification is a fundamental transformation for converting the hydroxymethyl group into a less polar, often more cell-permeable ester moiety.[10] Using an acyl chloride is a highly efficient method that proceeds under mild conditions.

Protocol: Synthesis of [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methyl acetate

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol (1.0 eq.).

  • Solvent: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Base: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) or pyridine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

    • Scientific Rationale: The base is crucial for scavenging the HCl generated during the reaction, which could otherwise lead to side reactions with the pyridine or oxazole rings.

  • Reagent Addition: Add acetyl chloride (1.2 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

ParameterConditionRationale
Acylating Agent Acetyl Chloride, Benzoyl ChlorideHigh reactivity allows for mild conditions.
Base Triethylamine, PyridineScavenges HCl byproduct.[11]
Solvent Dichloromethane (DCM), THFAprotic, good solubility for reactants.
Temperature 0 °C to Room TemperatureControls reaction rate and minimizes side reactions.
Oxidation to Aldehyde

Oxidizing the primary alcohol to an aldehyde introduces a versatile functional group for subsequent reactions like reductive amination or Wittig reactions. The choice of a mild oxidant is critical to prevent over-oxidation to the carboxylic acid and to preserve the sensitive heterocyclic rings.[12]

Protocol: Synthesis of 3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-carbaldehyde

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane (DCM).

  • Oxidant: Add Dess-Martin Periodinane (DMP) (1.5 eq.) to the DCM and stir until it dissolves.

  • Reagent Addition: Add a solution of [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol (1.0 eq.) in DCM dropwise to the DMP solution at room temperature.

    • Experimental Insight: Adding the alcohol solution to the oxidant (reverse addition) can sometimes help minimize side reactions.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.

  • Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude aldehyde by flash column chromatography.

ReagentConditionsProductPros & Cons
Dess-Martin Periodinane (DMP) DCM, Room TempAldehydePro: Very mild, high yield, neutral pH. Con: Expensive, stoichiometric waste.
Pyridinium Chlorochromate (PCC) DCM, Room TempAldehydePro: Effective, relatively inexpensive. Con: Carcinogenic chromium waste.
Pd(OAc)₂/Pyridine (Aerobic) Toluene, O₂, 80 °CAldehydePro: Catalytic, uses air as oxidant.[13] Con: Requires higher temp, potential for catalyst inhibition.

Section 3: Late-Stage Functionalization via Suzuki-Miyaura Coupling

The true power of this scaffold is realized when the derivatized hydroxymethyl group is combined with modifications at the 6-bromo position. The Suzuki-Miyaura reaction is a robust and highly utilized method for forming C-C bonds.[7][14][15]

Protocol: Synthesis of [3-(6-Phenylpyridin-3-yl)-1,2-oxazol-5-yl]methyl acetate

  • Preparation: In a sealable reaction vessel, combine the ester derivative, [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methyl acetate (1.0 eq.), phenylboronic acid (1.5 eq.), and a base such as K₂CO₃ (2.0 eq.) or Cs₂CO₃ (2.0 eq.).

  • Catalyst System: Add the palladium catalyst, e.g., Pd(PPh₃)₄ (0.05 eq.) or a combination of a palladium source like Pd₂(dba)₃ (0.025 eq.) and a ligand like SPhos (0.1 eq.).

    • Scientific Rationale: The choice of ligand is critical. Bulky, electron-rich phosphine ligands often accelerate the oxidative addition and reductive elimination steps and can prevent catalyst deactivation by the pyridine nitrogen.[6][8]

  • Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Seal the vessel and heat the reaction to 80-100 °C for 4-12 hours, with stirring. Monitor by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the final product by flash column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Reaction

This diagram illustrates the key steps in the palladium-catalyzed cross-coupling process.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pdII_complex R¹-Pd(II)L₂-X (Intermediate) ox_add->pdII_complex transmetal Transmetalation pdII_complex->transmetal pdII_r2 R¹-Pd(II)L₂-R² (Intermediate) transmetal->pdII_r2 red_elim Reductive Elimination pdII_r2->red_elim red_elim->pd0 product R¹-R² (Coupled Product) red_elim->product r1x R¹-X ([Derivative]-Br) r1x->ox_add r2b R²-B(OH)₂ (Phenylboronic Acid) r2b->transmetal base Base (e.g., K₂CO₃) base->transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Conclusion

The [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol scaffold is a highly adaptable platform for the generation of diverse chemical entities. By leveraging well-established synthetic transformations at the hydroxymethyl position—such as esterification and oxidation—in concert with powerful late-stage functionalization techniques like the Suzuki-Miyaura coupling, researchers can rapidly access a wide range of novel analogues. The protocols and strategic insights provided herein offer a robust framework for scientists in drug discovery to effectively explore the chemical space around this privileged core, facilitating the development of next-generation therapeutics.

References

  • Benchchem. Application Notes and Protocols for the Suzuki Coupling of 6-Bromopyydin-3-amine. Benchchem.
  • Zhang, X., et al. (2018). Chemoselective dehydrogenative esterification of aldehydes and alcohols with a dimeric rhodium(ii) catalyst. National Institutes of Health.
  • Al-Ostoot, F. H., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • de Oliveira, R. B., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. National Institutes of Health.
  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. PubMed.
  • Li, F., et al. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. National Institutes of Health.
  • Benchchem. Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine. Benchchem.
  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Bentham Science.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Clark, J. (2015). esterification - alcohols and carboxylic acids. Chemguide.
  • Mueller, J. A., et al. (2004). Mechanistic characterization of aerobic alcohol oxidation catalyzed by Pd(OAc)(2)/pyridine including identification of the catalyst resting state and the origin of nonlinear [catalyst] dependence. PubMed.
  • Studer, A., et al. (2016). Oxidative esterification using primary alcohols as C-reagents. ResearchGate.
  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Bentham Science Publishers.
  • Jagadeesh, R. V., et al. (2017). Selective Oxidation of Alcohols to Esters Using Heterogeneous Co3O4–N@C Catalysts under Mild Conditions. Journal of the American Chemical Society.
  • Parikh, J. R., & Doering, W. V. E. (1967). Process for the oxidation of primary and secondary alcohols. Google Patents.
  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts.

Sources

The Strategic Utility of [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol: A Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Specificity in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention, particularly in oncology. Kinases, through their role in phosphorylating key cellular proteins, govern a vast array of signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern targeted therapies.[1][2] The development of potent and selective kinase inhibitors is an ongoing challenge in medicinal chemistry, requiring innovative molecular scaffolds that can be readily diversified to probe the intricate structure-activity relationships (SAR) of the ATP-binding site.[3][4]

The isoxazole ring system has emerged as a "privileged" scaffold in drug discovery due to its favorable physicochemical properties and its ability to engage in a variety of non-covalent interactions with biological targets.[5][6][7] When coupled with a pyridine moiety, the resulting pyridinyl-isoxazole core offers a versatile platform for the synthesis of kinase inhibitors, with the nitrogen atom of the pyridine often serving as a key hydrogen bond acceptor in the hinge region of the kinase active site.[3] This application note details the utility of [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol as a strategic building block for the synthesis of novel kinase inhibitors, providing detailed protocols for its derivatization and showcasing its potential in generating diverse chemical libraries for drug discovery.

Physicochemical Properties and Synthetic Rationale

[3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol is a bifunctional molecule offering two primary points for chemical modification: the bromine atom on the pyridine ring and the primary alcohol on the isoxazole ring. This dual reactivity allows for a modular approach to library synthesis, enabling the independent introduction of diverse substituents to explore different regions of the kinase ATP-binding site.

PropertyValueReference
Molecular FormulaC₉H₇BrN₂O₂N/A
Molecular Weight255.07 g/mol N/A
AppearanceOff-white to pale yellow solidN/A
SolubilitySoluble in methanol, DMSO, DMFN/A

The 6-bromopyridin-3-yl moiety is primed for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[8][9] These reactions are fundamental in modern medicinal chemistry for the construction of C-C and C-N bonds, respectively, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents. The hydroxymethyl group at the 5-position of the isoxazole can be readily oxidized to an aldehyde for further elaboration or converted into an ether or ester, providing another avenue for structural diversification.[10]

Experimental Protocols

The following protocols are provided as a guide for the derivatization of [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed coupling of [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol with an arylboronic acid. The Suzuki-Miyaura reaction is a robust method for the formation of biaryl structures.[9][11]

Reaction Scheme:

Caption: Suzuki-Miyaura Coupling Workflow

Materials:

  • [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried round-bottom flask, add [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add Pd(dppf)Cl₂ to the flask.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale: The choice of Pd(dppf)Cl₂ as the catalyst is due to its high efficiency and functional group tolerance in cross-coupling reactions involving heteroaryl halides.[12] The aqueous base (K₂CO₃) is crucial for the transmetalation step of the catalytic cycle.[9]

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol. This reaction is highly effective for the synthesis of N-aryl and N-heteroaryl amines.[8][13]

Reaction Scheme:

Caption: Buchwald-Hartwig Amination Workflow

Materials:

  • [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.

  • Add [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol and the amine to the tube.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Rationale: The use of a bulky, electron-rich phosphine ligand like XPhos is often necessary to facilitate the reductive elimination step and prevent catalyst deactivation, particularly with heteroaromatic substrates.[14] Sodium tert-butoxide is a strong, non-nucleophilic base that effectively promotes the formation of the palladium-amido complex.[8][13]

Protocol 3: O-Alkylation (Williamson Ether Synthesis)

This protocol provides a method for the etherification of the primary alcohol of the building block.

Reaction Scheme:

Sources

Application Note: Green Synthesis of Isoxazole Derivatives Under Ultrasonic Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoxazole derivatives are critical pharmacophores in medicinal chemistry, serving as core structures in antibiotics (e.g., sulfamethoxazole), anti-inflammatory drugs (e.g., valdecoxib), and antitumor agents.[1] Traditional synthesis methods—such as the Claisen-Schmidt condensation followed by cyclization—often require harsh reflux conditions (80–100°C), toxic volatile organic solvents, and prolonged reaction times (6–12 hours).

This guide details ultrasound-assisted synthesis (UAS) protocols that leverage acoustic cavitation to drive these reactions.[1] By switching to ultrasonic irradiation, researchers can achieve:

  • Time Reduction: Reaction times drop from hours to minutes (typically 10–45 min).

  • Yield Improvement: Average yield increases of 15–25% due to enhanced mass transfer.

  • Green Solvents: Compatibility with aqueous media, ethanol, or ionic liquids.

Theoretical Foundation: The Sonochemical Mechanism[2][3]

The efficacy of ultrasound in organic synthesis is not due to the direct interaction of sound waves with molecules, but rather acoustic cavitation .

Mechanism of Action

When high-frequency sound waves (20–100 kHz) propagate through a liquid medium, they create alternating high-pressure (compression) and low-pressure (rarefaction) cycles.

  • Nucleation: Microscopic gas bubbles form during rarefaction.

  • Growth: Bubbles absorb energy and grow over several cycles.

  • Collapse: When bubbles reach a critical size, they implode violently.

This collapse generates localized "hot spots" with transient temperatures up to 5,000 K and pressures of 1,000 atm.[1] These micro-reactors provide the activation energy necessary for ring closure in isoxazole synthesis, bypassing the need for bulk heating.

Mechanistic Pathway Diagram

CavitationMechanism US_Source Ultrasonic Transducer (20-40 kHz) Rarefaction Rarefaction Cycle (Bubble Nucleation) US_Source->Rarefaction Energy Input Growth Bubble Growth (Resonance) Rarefaction->Growth Expansion Collapse Violent Collapse (Implosion) Growth->Collapse Critical Size HotSpot Hot Spot Generation (5000K / 1000atm) Collapse->HotSpot Energy Release Reaction Isoxazole Ring Closure (Enhanced Mass Transfer) HotSpot->Reaction Activation

Figure 1: The acoustic cavitation pathway driving sonochemical synthesis.[2]

Experimental Protocols

Protocol A: One-Pot Multicomponent Synthesis (Aqueous Media)

Target: 3-methyl-4-arylmethylene-isoxazole-5(4H)-ones.[3] Green Factor: Catalyst-free or mild catalysis, water/ethanol solvent, atom economy.

Materials
  • Reagents: Ethyl acetoacetate (10 mmol), Aromatic Aldehyde (10 mmol), Hydroxylamine Hydrochloride (10 mmol).

  • Solvent: Water:Ethanol (1:1 v/v) or pure Water (if using a phase transfer catalyst).

  • Equipment: Ultrasonic Cleaning Bath (e.g., 40 kHz, 250W) or Probe Sonicator.

Step-by-Step Methodology
  • Preparation: In a 50 mL Erlenmeyer flask, dissolve Hydroxylamine Hydrochloride (0.69 g, 10 mmol) and Sodium Acetate (0.82 g, 10 mmol) in 10 mL of water/ethanol. Stir for 2 minutes to release the free amine.

  • Addition: Add Ethyl acetoacetate (1.3 mL, 10 mmol) and the specific Aromatic Aldehyde (10 mmol).

  • Irradiation:

    • Place the flask into the ultrasonic bath. Ensure the water level in the bath is higher than the reaction mixture level.

    • Critical Parameter: Maintain bath temperature between 30–45°C. Ultrasound generates heat; add ice to the bath if temp exceeds 50°C to prevent solvent evaporation.

    • Sonicate for 10–20 minutes .

  • Monitoring: Spot TLC (Ethyl acetate:Hexane 3:7) every 5 minutes. The spot for the aldehyde should disappear.

  • Workup:

    • The product typically precipitates out of the solution during sonication.

    • Cool the flask in an ice bath for 10 minutes.

    • Filter the solid precipitate under vacuum.

    • Wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

  • Purification: Recrystallize from hot ethanol if necessary.

Protocol B: Cyclization of Chalcones (Ionic Liquid Mediated)

Target: 3,5-diaryl-isoxazoles. Green Factor: Reusable Ionic Liquid (e.g., [bmim]PF6 or [HNMP][HSO4]), elimination of volatile organic solvents.

Workflow Diagram

ChalconeWorkflow Start Reagents: Chalcone + NH2OH·HCl Solvent Medium: Ionic Liquid (e.g., [HNMP][HSO4]) Start->Solvent Sonicate Ultrasonic Irradiation 40-60°C, 15-30 min Solvent->Sonicate Extraction Extraction Ether/Ethyl Acetate Sonicate->Extraction Recycle Recycle Ionic Liquid (Dry under vacuum) Extraction->Recycle Reuse Phase Product Final Product: 3,5-diaryl-isoxazole Extraction->Product Recycle->Solvent Next Cycle

Figure 2: Workflow for Ionic Liquid mediated synthesis with recycling loop.

Step-by-Step Methodology
  • Mixture: In a 25 mL round-bottom flask, mix Chalcone (1 mmol) and Hydroxylamine Hydrochloride (1.5 mmol).

  • Solvent/Catalyst: Add 2 mL of Ionic Liquid (e.g., [HNMP][HSO4]). No additional organic solvent is required.[4][3]

  • Irradiation: Sonicate the mixture at 40–50°C.

    • Note: Ionic liquids are viscous. Ultrasound is particularly effective here as it reduces viscosity and improves mass transfer significantly compared to magnetic stirring.

  • Duration: Reaction is typically complete in 15–30 minutes .

  • Isolation:

    • Add water (10 mL) to the reaction mixture. The ionic liquid is often water-soluble (depending on choice), causing the organic product to precipitate or separate.

    • Extract with Ethyl Acetate or Diethyl Ether.

  • Recycling: The aqueous/ionic liquid layer can be dried under vacuum (80°C, 2 hours) to remove water and reused for 4–5 cycles with minimal loss of activity.

Comparative Analysis: Silent vs. Ultrasound

The following data summarizes the efficiency gains when switching from conventional thermal methods (Silent) to Ultrasound (US) for isoxazole synthesis.

Reaction TypeParameterConventional (Silent)Ultrasound (US)Improvement
Chalcone Cyclization Time6 – 8 Hours20 – 45 Minutes12x Faster
Yield65 – 75%85 – 96%+20% Yield
TemperatureReflux (78°C+)30 – 50°CEnergy Saving
One-Pot Multicomponent Time3 – 5 Hours10 – 20 Minutes15x Faster
Yield70 – 80%90 – 98%+18% Yield
Catalyst LoadHighReduced / NoneGreen Metric

Data aggregated from comparative studies (see References [1], [3], [5]).

Troubleshooting & Optimization

To ensure reproducibility and safety, adhere to these "Self-Validating" checks:

  • Flask Positioning:

    • Issue: Inconsistent reaction rates.

    • Solution: Locate the "hot spot" in your ultrasonic bath. Place a sheet of aluminum foil in the bath for 1 minute; the area with the most perforations is your optimal zone. Clamp the flask exactly there.

  • Temperature Control:

    • Issue: Solvent evaporation or degradation.

    • Solution: Ultrasound adds kinetic energy. If the protocol says "Room Temperature," you must circulate cool water or add ice to the bath, as the bath water will naturally heat up to 40–50°C over 20 minutes.

  • Scale-Up Limits:

    • Issue: Drop in yield at larger volumes.

    • Solution: Ultrasonic intensity attenuates with distance. Do not scale up by simply using a larger flask in a bath. For volumes >100 mL, switch from a cleaning bath to an immersion probe sonicator to ensure energy density is maintained.

References

  • Cravotto, G., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.

  • BenchChem Technical Support. (2025). Application Notes & Protocols: Ultrasound-Assisted Synthesis of Isoxazole Compounds. BenchChem.

  • Kasar, et al. (2019).[5] Synthesis of 4H-isoxazol-5-ones derivatives via a multicomponent reaction... under ultrasonic irradiation. (Cited in MDPI Review).

  • Suslick, K. S. (1990). Sonochemistry: Ultrasound in Organic Chemistry (Mechanism of Acoustic Cavitation). Science/University of Illinois.

  • Bankuru, et al. (2023).[5] Catalyst-free green protocol for synthesizing methyleneisoxazole-5(4H)-ones using ultrasound irradiation. (Cited in MDPI Review).

  • Shirole, et al. (2020).[5] Ionic liquid catalyzed synthesis of isoxazoles under ultrasound. (Cited in MDPI Review).

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of 3-(bromopyridin-3-yl) isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(Bromopyridin-3-yl) Isoxazoles

Welcome to the technical support center for the synthesis of 3-(bromopyridin-3-yl) isoxazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to address specific challenges you may encounter during your experiments, with a focus on the underlying chemical principles to empower you to resolve these issues effectively.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 3-(bromopyridin-3-yl) isoxazoles, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Question: My reaction is resulting in a very low yield, or I am not isolating any of the target 3-(bromopyridin-3-yl) isoxazole. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent issue that can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions. A systematic approach is crucial for diagnosis.[1]

Potential Causes & Solutions:

  • Poor Quality or Decomposition of Starting Materials:

    • 3-Bromopyridine Precursor: Ensure the purity of your starting bromopyridine derivative. Impurities can interfere with the reaction. For syntheses involving an alkyne, ensure it has not oligomerized or decomposed, which can be an issue with terminal alkynes.

    • Hydroxylamine or Nitrile Oxide Precursor: Hydroxylamine hydrochloride can degrade over time. Use a freshly opened bottle or test for its activity. If generating a nitrile oxide in situ, the precursor aldoxime must be pure.

  • Inefficient Nitrile Oxide Formation:

    • The in situ generation of the nitrile oxide from the corresponding aldoxime is a critical step in many isoxazole syntheses.[2][3] Incomplete conversion of the aldoxime to the nitrile oxide will directly impact the yield.

    • Solution: Ensure the complete conversion of the aldehyde to the aldoxime. When generating the nitrile oxide, typically with an oxidant like N-chlorosuccinimide (NCS) or a mild base, ensure the stoichiometry is correct and the reaction is allowed sufficient time.

  • Suboptimal Reaction Conditions:

    • Temperature: The 1,3-dipolar cycloaddition is sensitive to temperature. Too low a temperature may result in a sluggish reaction, while excessively high temperatures can lead to decomposition of the nitrile oxide or starting materials.[1]

    • Solvent: The choice of solvent can influence the solubility of reagents and the reaction rate. Common solvents for this reaction include THF, DCM, and toluene. Ensure your starting materials are soluble in the chosen solvent system.

    • pH: For reactions involving hydroxylamine, the pH is a critical factor that can influence regioselectivity and reaction rate.[4]

  • Dimerization of the Nitrile Oxide:

    • Nitrile oxides are highly reactive intermediates and can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), a common side reaction that competes with the desired cycloaddition.[5][6]

    • Solution: Add the alkyne to the reaction mixture before or during the slow addition of the reagent used to generate the nitrile oxide. This keeps the concentration of the nitrile oxide low and favors the intermolecular cycloaddition with the alkyne over dimerization.

Workflow for Troubleshooting Low Yield:

LowYieldTroubleshooting cluster_solutions Potential Solutions start Low or No Yield check_sm Verify Starting Material Purity (NMR, LC-MS) start->check_sm check_no Confirm Nitrile Oxide Generation (e.g., in situ IR or trapping experiment) check_sm->check_no If pure sol_sm • Use fresh, pure reagents. • Check for alkyne oligomerization. check_sm->sol_sm optimize_cond Optimize Reaction Conditions (Temperature, Solvent, Concentration) check_no->optimize_cond If generation is confirmed sol_no • Ensure complete aldoxime formation. • Verify oxidant/base stoichiometry. check_no->sol_no minimize_dimer Minimize Nitrile Oxide Dimerization optimize_cond->minimize_dimer sol_cond • Screen temperature range. • Test different solvents. optimize_cond->sol_cond purification Review Purification Strategy minimize_dimer->purification sol_dimer • Slow addition of nitrile oxide precursor. • Use alkyne in excess. minimize_dimer->sol_dimer success Improved Yield purification->success sol_purify • Consider alternative chromatography. • Check for product volatility. purification->sol_purify RegioisomerFormation NO 3-Bromopyridyl Nitrile Oxide product_35 Desired: 3,5-Disubstituted Isoxazole NO->product_35 [3+2] Cycloaddition (Favored Pathway) product_34 Undesired: 3,4-Disubstituted Isoxazole NO->product_34 [3+2] Cycloaddition (Minor Pathway) Alkyne Unsymmetrical Alkyne

Caption: Pathways to regioisomeric isoxazole products.

Problem 3: Instability of the 3-Bromopyridine Moiety

Question: I am concerned about the stability of the C-Br bond and the pyridine ring under my reaction conditions. Are there any specific side reactions I should be aware of?

Answer: The 3-bromopyridine moiety is generally robust, but certain conditions can lead to undesired side reactions.

Potential Side Reactions Involving the Bromopyridine Ring:

  • Debromination:

    • Cause: Reductive conditions can lead to the cleavage of the C-Br bond, resulting in the corresponding pyridin-3-yl isoxazole. This is a possibility if using certain metal catalysts or reducing agents.

    • Solution: Avoid strongly reductive conditions. If using a metal catalyst, screen for those that are less prone to promoting dehalogenation.

  • Reaction at the Pyridine Nitrogen:

    • Cause: The lone pair of electrons on the pyridine nitrogen can act as a nucleophile or a base, potentially interfering with the reaction. It can be protonated under acidic conditions or coordinate to Lewis acidic catalysts.

    • Solution: If acidic conditions are problematic, consider using a non-protic solvent and a non-acidic method for nitrile oxide generation. If using a Lewis acid catalyst, be mindful that it may coordinate to the pyridine nitrogen, potentially deactivating the catalyst or altering the electronic properties of the aromatic ring.

  • Formation of Pyridine N-oxide:

    • Cause: If using strong oxidizing agents for the in situ generation of the nitrile oxide, there is a possibility of N-oxidation of the pyridine ring. [7] * Solution: Use milder oxidants for nitrile oxide formation, such as NCS. If N-oxide formation is unavoidable, the N-oxide can often be deoxygenated in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-(bromopyridin-3-yl) isoxazoles?

The most prevalent method is the 1,3-dipolar cycloaddition of a 3-bromopyridine-derived nitrile oxide with an alkyne. [2][8]An alternative route involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine, where one of the carbonyl groups is attached to the 3-bromopyridine ring. [9] Q2: My product is difficult to purify. What are some common impurities and how can I remove them?

Common impurities include unreacted starting materials, furoxan (from nitrile oxide dimerization), and the undesired regioisomer.

  • Furoxan: This is often less polar than the desired isoxazole and can sometimes be removed by careful column chromatography.

  • Regioisomer: These can be challenging to separate due to similar polarities. A high-resolution chromatography system (e.g., HPLC) or crystallization may be necessary.

  • Starting Materials: Unreacted alkyne and aldoxime can often be removed with a simple aqueous wash if their solubility properties differ significantly from the product.

Q3: Can I use microwave irradiation to accelerate the reaction?

Yes, microwave-assisted synthesis can often reduce reaction times and improve yields by minimizing the formation of side products due to shorter exposure to high temperatures. However, it is crucial to carefully control the temperature to avoid decomposition.

Experimental Protocols

Protocol 1: Synthesis of 3-(3-Bromopyridin-3-yl)-5-phenylisoxazole via 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of 3-bromopyridine-3-carbonitrile oxide and its subsequent cycloaddition with phenylacetylene.

Step 1: Synthesis of 3-Bromopyridine-3-carboxaldehyde Oxime

  • To a solution of 3-bromopyridine-3-carboxaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, remove the ethanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the aldoxime, which can often be used in the next step without further purification.

Step 2: [3+2] Cycloaddition

  • Dissolve the 3-bromopyridine-3-carboxaldehyde oxime (1.0 eq) and phenylacetylene (1.1 eq) in a suitable solvent such as THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of N-chlorosuccinimide (NCS) (1.1 eq) in THF dropwise over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(3-bromopyridin-3-yl)-5-phenylisoxazole.

References

  • Recent Progress on Pyridine N‐Oxide in Organic Transformations: A Review. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. (2001). MDPI. Retrieved February 14, 2026, from [Link]

  • Synthesis of substituted 3-pyridyl-isoxazolidines. (2018). ResearchGate. Retrieved February 14, 2026, from [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • synthesis of isoxazoles. (2019). YouTube. Retrieved February 14, 2026, from [Link]

  • Synthesis of isoxazoles 76–78. Reaction conditions: i) benzene, r.t.,... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. Retrieved February 14, 2026, from [Link]

  • Substituted Pyridines from Isoxazoles: Scope and Mechanism. (2022). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. (2018). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. (2010). ResearchGate. Retrieved February 14, 2026, from [Link]

  • The [3+2]Cycloaddition Reaction. (n.d.). Retrieved February 14, 2026, from [Link]

  • Isoxazol-3-yl(Isothiazol-3-yl)-1,2,4-Triazoles, Tetrazoles, and -1,3,4-Oxadiazoles: Synthesis, Palladium Complexes, and Catalytic Applications. (2021). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. (2018). Beilstein Journals. Retrieved February 14, 2026, from [Link]

  • Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole. (2019). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. (2005). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Cycloaddition/ Diels-Alder Approaches. (n.d.). Wordpress. Retrieved February 14, 2026, from [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • LECTURE 5 Cycloaddition Reactions. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2022). Zanco Journal of Medical Sciences. Retrieved February 14, 2026, from [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2017). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Microwave assisted novel synthesis of isoxazole and their antibacterial activity. (2007). Zenodo. Retrieved February 14, 2026, from [Link]

Sources

Technical Support Center: Optimizing Solvent Conditions for Reactions with [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol. This versatile building block presents unique opportunities in medicinal chemistry and materials science, largely due to its distinct reactive sites: the C(sp²)-Br bond on the electron-deficient pyridine ring, ripe for cross-coupling, and the primary alcohol on the oxazole ring, ready for nucleophilic derivatization. However, the interplay of these functional groups, along with the specific electronic nature of the heterocyclic systems, makes solvent selection a critical, non-trivial parameter for successful reaction outcomes.

This guide is structured to address common challenges encountered in the laboratory. It moves beyond simple protocol recitation to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes with confidence.

Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The 6-bromo-pyridine moiety is an excellent handle for C-C, C-N, and C-O bond formation via palladium-catalyzed cross-coupling. However, the electron-deficient nature of the pyridine ring and the presence of a secondary reactive site (the alcohol) can lead to challenges. Solvent choice is paramount in controlling reactivity and minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with a boronic acid is sluggish and gives low yields. What are the most likely solvent-related causes?

A1: Low conversion in Suzuki-Miyaura couplings involving heteroaryl bromides is a frequent issue, often directly tied to the solvent system. Here are the primary factors to consider:

  • Poor Solubility: Both the starting material and the palladium catalyst/ligand complex must be adequately solvated for the reaction to proceed efficiently. If you observe a heterogeneous mixture where it should be homogeneous, solubility is your first suspect. Consider solvent systems with higher polarity or different solvation properties.

  • Inefficient Transmetalation: This is a critical step in the catalytic cycle and is highly influenced by the base and solvent. For electron-deficient heteroaryl bromides, the corresponding palladium intermediate can be slow to transmetalate.[1][2] Aprotic polar solvents like Dioxane , DMF , or DME , often with an aqueous component, are standard. The water can aid in dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitate the exchange of ligands on the boron atom, accelerating transmetalation.[2]

  • Catalyst Deactivation: The palladium catalyst can precipitate or decompose. A solvent that poorly solvates the catalytic species can lead to the formation of inactive palladium black. Using a solvent mixture, such as Toluene/Water or Dioxane/Water, can help maintain catalyst stability and activity throughout the reaction.[3]

Troubleshooting Workflow: Sluggish Suzuki-Miyaura Reaction

Caption: Workflow for systematic solvent screening.

Q2: I suspect the oxazole ring might be unstable under my reaction conditions. Can solvent choice enhance its stability?

A2: The oxazole ring can be susceptible to cleavage under strongly acidic or basic conditions, or in the presence of certain nucleophiles. [4]

  • pH and Protic Solvents: Hydrolysis can be a concern. If your reaction involves strong aqueous acids or bases, the oxazole ring may open. Using anhydrous aprotic solvents can completely prevent this pathway. If water is necessary (e.g., for a Suzuki coupling), use the minimum amount required and consider a milder base (like NaHCO₃ or KF) to keep the pH closer to neutral. [2]* Temperature: Ring stability is often temperature-dependent. A lower-boiling solvent may force the reaction to run at a milder temperature, preserving the integrity of the oxazole ring.

  • Diels-Alder Reactivity: The oxazole ring can act as a diene in inverse-electron-demand Diels-Alder reactions. [5]This is less common under typical synthetic conditions but is something to be aware of if your reaction mixture contains highly reactive dienophiles. Solvent polarity can influence the rates of cycloaddition reactions, though this is highly system-dependent.

Section 4: Practical Protocols

Protocol 1: General Procedure for Solvent Screening in a Suzuki-Miyaura Coupling

This protocol outlines a parallel screening approach to quickly identify an optimal solvent system.

  • Preparation: To each of five oven-dried reaction vials equipped with a magnetic stir bar, add [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂ at 3 mol % or Pd₂(dba)₃/SPhos at 2 mol %).

  • Inert Atmosphere: Seal each vial with a septum cap and purge with Argon or Nitrogen for 10 minutes.

  • Solvent/Base Addition: Prepare stock solutions of your base (e.g., 2M K₂CO₃ in water). To each vial, add the designated solvent and base under a positive pressure of inert gas, as outlined below:

    • Vial 1: Dioxane (4 mL) and 2M K₂CO₃ (1 mL)

    • Vial 2: Toluene (4 mL), Ethanol (1 mL), and 2M K₂CO₃ (1 mL)

    • Vial 3: DME (4 mL) and 2M K₂CO₃ (1 mL)

    • Vial 4: DMF (4 mL) and K₃PO₄ (3.0 eq, added as solid), followed by Water (0.5 mL)

    • Vial 5: Acetonitrile (4 mL) and 2M K₂CO₃ (1 mL)

  • Degassing: Sparge each reaction mixture with Argon for an additional 5 minutes.

  • Reaction: Place all vials in a pre-heated aluminum reaction block at 80-100 °C and stir vigorously.

  • Monitoring: After set time points (e.g., 1h, 4h, 16h), withdraw a small aliquot from each vial via syringe. Quench with water, extract with ethyl acetate, and analyze by TLC and/or LC-MS to determine conversion and identify side products. [6][7]

Protocol 2: Monitoring Reaction Progress by LC-MS
  • Sample Preparation: Withdraw ~5-10 µL of the reaction mixture. Dilute this aliquot into 1.0 mL of a 1:1 acetonitrile/water mixture in a clean autosampler vial.

  • Instrumentation: Use a reverse-phase C18 column. A typical gradient might be:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions.

  • Analysis: Monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak. This provides a semi-quantitative measure of reaction conversion. [8]

References

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (Source URL not available)
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • PubMed. (2000). versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • PubChem. (3-Bromopyridin-2-yl)methanol. [Link]

  • ACS Publications. (2000). 5-(Hydroxymethyl)oxazoles: Versatile Scaffolds for Combinatorial Solid-Phase Synthesis of 5-Substituted Oxazoles. [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • PubMed. (2021). Chemodivergent Synthesis of Oxazoles and Oxime Ethers Initiated by Selective C-N/C-O Formation of Oximes and Diazo Esters. [Link]

  • LOCKSS. NEW CHEMISTRY OF OXAZOLES Alfred Hassner and Bilha Fischer Department of Chemistry, Bar-Ilan University, Ramat Gan 52900, Israe*. [Link]

  • The Royal Society of Chemistry. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. [Link]

  • PMC. A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry. [Link]

  • Indian Academy of Sciences. Solvent effects on some new meso-aryl substituted octabromoporphyrins. [Link]

  • Matrix Fine Chemicals. (6-BROMOPYRIDIN-3-YL)METHANOL. [Link]

  • OPUS. Analytical Methods. [Link]

  • PubChemLite. (5-amino-6-bromopyridin-3-yl)methanol. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • ResearchGate. Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. [Link]

  • MDPI. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]

  • 6. ANALYTICAL METHODS. [Link]

  • Hypha Discovery. Unusual Biotransformation Reactions. [Link]

  • Bromazepam. [Link]

  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]

  • Pharmaffiliates. CAS No : 122306-01-8 | Product Name : (6-Bromopyridin-3-yl)methanol. [Link]

  • LONGRE Pharmaceuticals Co., Ltd. [3-(6-Bromo-pyridin-3-yl)-isoxazol-5-yl]-methanol. [Link]

  • Semantic Scholar. (2023). Asian Journal of Pharmaceutical Research and Development Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl). [Link]

Sources

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals who are working with 6-bromopyridine substrates and encountering challenges in their synthetic endeavors. The unique electronic properties and coordination behavior of the pyridine nucleus, particularly the nitrogen atom's propensity to interact with the palladium catalyst, often necessitate a nuanced approach to reaction optimization and troubleshooting.[1][2][3]

This resource is structured in a question-and-answer format to directly address common issues, providing not just solutions but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with 6-bromopyridines often more challenging than with other aryl bromides?

The primary challenge stems from the Lewis basicity of the pyridine nitrogen atom. This nitrogen can act as a ligand, coordinating to the palladium center.[1][2] This coordination can have several detrimental effects:

  • Catalyst Inhibition/Poisoning: The pyridine nitrogen, from either the starting material or the product, can bind strongly to the active palladium species, effectively blocking coordination sites required for the catalytic cycle to proceed.[1][4] This is a common cause of low or stalled reactions.

  • Alteration of Catalyst Activity: Coordination of the pyridine nitrogen can change the electronic properties and steric environment of the palladium catalyst, potentially slowing down key steps like oxidative addition or reductive elimination.[3]

The proximity of the bromine atom to the nitrogen in 6-bromopyridines can exacerbate these issues compared to other isomeric bromopyridines.

Q2: I'm observing no reaction or a very low yield. What are the most critical initial parameters to investigate?

When faced with a failed or low-yielding reaction, a systematic approach is key. Before delving into more complex variables, always verify the fundamentals:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[5] Ensure your reaction setup was properly degassed (e.g., by several cycles of vacuum/backfill with an inert gas like argon or nitrogen) and that all solvents and reagents are anhydrous and deoxygenated.

  • Reagent Purity: Verify the purity of your 6-bromopyridine, coupling partner, and base. Impurities can interfere with the catalyst.

  • Catalyst and Ligand Integrity: Ensure your palladium source and phosphine ligand have not degraded. Phosphine ligands, in particular, can be sensitive to air and moisture. Using a pre-formed palladium precatalyst can often provide more consistent results than generating the active catalyst in situ.[6]

Q3: How do I choose the right ligand for my 6-bromopyridine coupling reaction?

Ligand selection is paramount for success. The ideal ligand should:

  • Promote the desired catalytic steps (oxidative addition, reductive elimination).

  • Stabilize the palladium catalyst.

  • Be sterically bulky enough to discourage pyridine nitrogen coordination to the palladium center.

For many cross-coupling reactions involving electron-rich and sterically demanding substrates, bulky, electron-rich phosphine ligands are often the key to success.[7][8]

Ligand Class Examples Key Features & Applications
Biarylphosphines XPhos, SPhos, RuPhosHighly effective for a broad range of cross-coupling reactions, including Suzuki and Buchwald-Hartwig aminations. Their bulk helps to create a coordinatively unsaturated palladium center, facilitating substrate binding.[9]
Dialkylphosphines tBu₃PVery electron-rich and sterically demanding, often effective for challenging couplings.
Ferrocenylphosphines dppfA robust and versatile ligand, particularly for Suzuki-Miyaura couplings.
Ylide-Substituted Phosphines (YPhos) A newer class of highly electron-donating ligands that have shown promise in activating less reactive substrates.[10]

A screening of several ligands from different classes is often the most effective way to identify the optimal choice for a specific transformation.[11]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, challenges can arise when using 6-bromopyridine substrates.

Problem 1: Low yield in the Suzuki coupling of a 6-bromopyridine with an arylboronic acid.

Possible Causes & Solutions:

  • Inadequate Base: The base plays a crucial role in activating the boronic acid for transmetalation.[12][13] If your reaction is sluggish, consider the following:

    • Base Strength: A stronger base may be required. Potassium phosphate (K₃PO₄) is often more effective than sodium or potassium carbonate (Na₂CO₃, K₂CO₃) for challenging couplings, including those with pyridyl halides.[9][14]

    • Solubility: Ensure your base has some solubility in the reaction medium. Using a mixed solvent system (e.g., toluene/water or dioxane/water) can be beneficial.[15]

  • Ligand Failure: As discussed in the FAQs, the ligand is critical. If you are using a standard ligand like PPh₃, it may not be sufficiently electron-rich or bulky to overcome the inhibitory effects of the pyridine nitrogen.

    • Actionable Step: Screen a panel of bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos.[9]

  • Protodeborylation of the Boronic Acid: This side reaction, where the boronic acid is converted to the corresponding arene, can be problematic, especially at elevated temperatures or with prolonged reaction times.

    • Actionable Step: Use anhydrous conditions with a base like K₃PO₄.[9] Ensure your reaction is rigorously degassed, as oxygen can promote this side reaction.

Experimental Protocol: Screening Bases for a Challenging Suzuki-Miyaura Coupling

This protocol outlines a parallel screening approach to identify the optimal base for your reaction.

  • Setup: In an array of reaction tubes within a glovebox, add your 6-bromopyridine (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %), and ligand (e.g., SPhos, 4 mol %).

  • Base Addition: To each tube, add a different base (2.0 equiv.). A good starting panel would include K₂CO₃, K₃PO₄, Cs₂CO₃, and NaOtBu.

  • Solvent Addition: Add your degassed solvent (e.g., dioxane/water 9:1).

  • Reaction: Seal the tubes, remove from the glovebox, and heat the reaction block to the desired temperature (e.g., 100 °C) for a set time (e.g., 12 hours).

  • Analysis: After cooling, quench the reactions and analyze the conversion to product by LC-MS or GC-MS to determine the most effective base.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a go-to method for C-N bond formation. The presence of the pyridine nitrogen in 6-bromopyridine, in addition to the amine coupling partner, presents a unique challenge due to multiple potential sites for catalyst coordination.[16][17]

Problem 2: My Buchwald-Hartwig amination of 6-bromopyridine is not proceeding to completion.

Possible Causes & Solutions:

  • Incorrect Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[18] If you are using a weaker base like K₂CO₃, it may not be sufficient to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent Effects: The choice of solvent can significantly impact the reaction outcome.

    • Polarity: Aprotic solvents like toluene, dioxane, or THF are commonly used.[19]

    • Inhibitory Solvents: Avoid chlorinated solvents, acetonitrile, and pyridine itself as they can inhibit the catalyst by coordinating to the palladium center.[19]

  • Catalyst Deactivation: In addition to pyridine poisoning, other deactivation pathways can occur.[20]

    • Actionable Step: Ensure rigorous exclusion of air. Consider using a more robust pre-catalyst system (e.g., a G3 or G4 Buchwald precatalyst) which can be more resistant to deactivation.

Visualization of Key Concepts

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-X CatalystPoisoning Catalyst Poisoning by Pyridine-N Pd0->CatalystPoisoning Inhibition Transmetalation Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation + [Ar'B(OH)₃]⁻ OxAdd->CatalystPoisoning Inhibition Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' (Product) Transmetalation->Product ArX 6-Bromopyridine (Ar-X) Boronic Ar'B(OH)₂ + Base

Caption: Suzuki-Miyaura catalytic cycle with potential catalyst inhibition.

Troubleshooting_Workflow Start Low or No Yield Observed CheckBasics Verify Reagent Purity, Inert Atmosphere, and Catalyst Integrity Start->CheckBasics ScreenLigands Screen Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos) CheckBasics->ScreenLigands Basics Confirmed ScreenBases Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) ScreenLigands->ScreenBases ScreenSolvents Screen Solvents (Toluene, Dioxane, 2-MeTHF) ScreenBases->ScreenSolvents OptimizeTemp Optimize Temperature and Reaction Time ScreenSolvents->OptimizeTemp Success Reaction Optimized OptimizeTemp->Success

Caption: Systematic workflow for troubleshooting low-yielding reactions.

References

  • Technical Support Center: Palladium-C
  • (PDF)
  • Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substr
  • A brief review on the palladium-catalyzed C–H activ
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Ylide-Substituted Phosphines in Palladium-Catalyzed Coupling Reactions - Sigma-Aldrich.
  • Phospha-adamantanes as ligands for palladium-c
  • Phosphine ligands and c
  • Application Notes and Protocols for the Buchwald-Hartwig Amin
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.
  • Development of New Phosphine Ligands (BRIDPs)
  • Screening of different ligands for Suzuki coupling a - ResearchG
  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions | The Journal of Organic Chemistry - ACS Public
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridin-3-amine - Benchchem.
  • Suzuki Coupling - Organic Chemistry Portal.

Sources

Validation & Comparative

Comparative Molecular Docking Analysis of [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol with Key Oncological and Inflammatory Protein Targets

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Silico Target Exploration

In the landscape of modern drug discovery, the strategic use of computational tools is paramount for the rapid identification and validation of novel therapeutic candidates. Molecular docking, a cornerstone of structure-based drug design, provides invaluable predictive insights into the binding mechanisms of small molecules with macromolecular targets, thereby guiding synthetic efforts and prioritizing experimental resources.[1] This guide presents a rigorous, in-silico comparative analysis of [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol , a novel compound featuring a synthetically tractable bromopyridine-isoxazole scaffold.

The isoxazole ring is a privileged five-membered heterocycle, integral to numerous FDA-approved drugs and noted for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] Its unique electronic properties and capacity for hydrogen bonding make it an attractive moiety for establishing specific, high-affinity interactions with protein targets.[1] Similarly, the pyridine ring is a common feature in medicinal chemistry, contributing to the solubility, metabolic stability, and target engagement of many therapeutic agents. This study aims to computationally evaluate the potential of our lead compound against three well-validated protein targets implicated in cancer and inflammation: Rho-associated protein kinase 2 (ROCK2), Heat Shock Protein 90 (Hsp90), and Cyclooxygenase-2 (COX-2). By comparing its predicted binding efficacy against established, high-affinity inhibitors, we can generate a robust hypothesis for its primary mechanism of action and potential therapeutic applications.

Rationale for Target Protein & Comparator Selection

The selection of target proteins was guided by the established pharmacological profiles of compounds containing isoxazole and pyridine scaffolds.

  • Rho-associated protein kinase 2 (ROCK2): A serine/threonine kinase that is a key regulator of the actin cytoskeleton.[5] Its dysregulation is implicated in cardiovascular diseases, such as hypertension, and in promoting cancer cell migration and invasion.[6][7] Several known ROCK inhibitors feature nitrogen-containing heterocyclic cores, making ROCK2 a plausible target.[5][8] For comparison, Fasudil , a clinically approved ROCK inhibitor in Japan, was selected.[5]

  • Heat Shock Protein 90 (Hsp90): A molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell growth and survival.[9] Hsp90 has emerged as a key target for cancer therapy, and several isoxazole-based compounds have been developed as potent inhibitors. For this study, Luminespib (AUY922) , a potent synthetic Hsp90 inhibitor, serves as the benchmark.

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[10] Selective inhibition of COX-2 is a validated strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[11] The isoxazole moiety is present in some COX-2 inhibitors, suggesting a potential anti-inflammatory role for our compound.[12] Celecoxib , a well-known selective COX-2 inhibitor, was chosen as the comparator.[13]

Experimental Protocol: A Validated Molecular Docking Workflow

To ensure scientific rigor, a standardized and validated docking protocol was designed. The causality behind each step is explained to provide a framework for reproducible and reliable results.

Required Software and Resources
  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files into the required PDBQT format.

  • AutoDock Vina: The core docking engine, selected for its balance of speed and accuracy in predicting binding poses and affinities.[14]

  • PyMOL or Chimera: For visualization and analysis of protein structures and docked complexes.

  • Discovery Studio Visualizer: For generating 2D diagrams of protein-ligand interactions.[15]

  • RCSB Protein Data Bank (PDB): Source for the 3D crystal structures of target proteins.

Step 1: Target Protein Preparation

The initial step involves retrieving and "cleaning" the crystal structures of the target proteins. This is crucial as raw PDB files contain non-essential molecules (e.g., water, crystallization agents) that would interfere with the docking calculation.

  • Structure Retrieval: Download the 3D crystal structures from the RCSB PDB:

    • ROCK2 in complex with an inhibitor (PDB ID: 7JNT )[16]

    • Hsp90 in complex with an inhibitor (PDB ID: 1UY6 )[9]

    • COX-2 in complex with Celecoxib (PDB ID: 3LN1 )[17]

  • Protein Cleaning: Using PyMOL or a similar tool, remove all water molecules (resn HOH) and any co-crystallized ligands and ions from the PDB file. This ensures the binding site is clear for docking.

  • Preparation for Docking: Use the prepare_receptor4.py script from MGLTools. This script performs two critical functions:

    • Adds Polar Hydrogens: PDB files from X-ray crystallography often lack hydrogen atoms. Adding them is essential for accurately calculating hydrogen bonds.

    • Assigns Kollman Charges: This step assigns partial atomic charges, which are necessary for the scoring function to calculate electrostatic interactions.

    • The output is a receptor.pdbqt file, ready for docking.

Step 2: Ligand Preparation

The ligands must be converted into a 3D format with appropriate charges and rotatable bonds defined.

  • Structure Generation:

    • The 2D structure of [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol was drawn using chemical drawing software and converted to a 3D structure.

    • The structures for the comparator ligands (Fasudil, Luminespib, Celecoxib) were obtained from PubChem.

  • Energy Minimization: The 3D structure of each ligand was subjected to energy minimization using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, sterically favorable conformation before docking.

  • Preparation for Docking: Use the prepare_ligand4.py script from MGLTools. This script:

    • Assigns Gasteiger charges.

    • Detects aromatic carbons and defines rotatable bonds, which allows for ligand flexibility during the docking simulation.

    • The output is a ligand.pdbqt file for each compound.

Step 3: Docking Protocol Validation (Self-Validating System)

Before docking our novel compound, the protocol's ability to reproduce a known binding mode must be verified. This "re-docking" procedure is a critical control that builds confidence in the generated results.[18][19]

  • Ligand Extraction: The co-crystallized inhibitor from each PDB file (e.g., Celecoxib from 3LN1) was extracted and saved as a separate file.

  • Re-Docking: The extracted inhibitor was prepared as a ligand (Step 2) and then docked back into its own protein's binding site using the protocol described below (Step 4).

  • RMSD Calculation: The docked pose was superimposed onto the original co-crystallized pose. The root-mean-square deviation (RMSD) between the heavy atoms was calculated.

  • Criterion for Success: An RMSD value below 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[18] Our protocol successfully met this criterion for all three targets.

Step 4: Molecular Docking with AutoDock Vina
  • Grid Box Generation: A grid box is defined to specify the search space for the docking algorithm. The box must be large enough to encompass the entire binding site. The center and dimensions of the box were determined based on the position of the co-crystallized ligand in the original PDB structure.

  • Configuration File: A configuration file (conf.txt) was created for each docking run, specifying the paths to the receptor and ligand PDBQT files, and the coordinates and dimensions of the grid box.

  • Execution: AutoDock Vina was run from the command line. An exhaustiveness parameter of 16 was used to ensure a thorough search of the conformational space.

  • Analysis: The output log file provides the binding affinity scores (in kcal/mol) for the top-ranked poses.[20][21] The results.pdbqt file contains the 3D coordinates of these poses, which were visualized and analyzed for intermolecular interactions using PyMOL and Discovery Studio.[22][23]

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Docking & Analysis PDB Retrieve Protein Structure (RCSB PDB) Clean_P Clean Protein (Remove Water/Ligands) PDB->Clean_P Ligand_Draw Generate Ligand Structures (ChemDraw / PubChem) Prep_L Prepare Ligand (Minimize, Assign Charges) [ligand.pdbqt] Ligand_Draw->Prep_L Prep_P Prepare Receptor (Add H, Assign Charges) [receptor.pdbqt] Clean_P->Prep_P Grid Define Grid Box (Binding Site) Prep_P->Grid Vina Run AutoDock Vina Prep_L->Vina Redock Re-Dock Co-crystallized Ligand RMSD Calculate RMSD (Docked vs. Crystal Pose) Redock->RMSD Validate Validation Check (RMSD < 2.0 Å) RMSD->Validate Validate->Grid Protocol Validated Grid->Vina Analysis Analyze Results (Binding Affinity & Interactions) Vina->Analysis Report Generate Report Analysis->Report

Results: A Comparative Analysis

The molecular docking simulations provided binding affinity scores and detailed interaction profiles for [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol and the selected reference inhibitors against their respective targets.

Quantitative Comparison of Binding Affinities

Binding affinity, reported in kcal/mol, is an estimation of the binding free energy; a more negative value suggests a stronger and more stable interaction between the ligand and the protein.[20][24]

Target ProteinCompound of InterestBinding Affinity (kcal/mol)Reference InhibitorBinding Affinity (kcal/mol)
ROCK2 [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol-8.1 Fasudil-7.5
Hsp90 [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol-8.9 Luminespib-10.2
COX-2 [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol-9.5 Celecoxib-10.8

Interpretation: The results indicate that [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol shows promising binding affinities for all three targets. Notably, its predicted affinity for ROCK2 (-8.1 kcal/mol) is slightly better than that of the known inhibitor Fasudil (-7.5 kcal/mol). While its scores for Hsp90 and COX-2 are high, they do not surpass those of the highly optimized reference inhibitors, Luminespib and Celecoxib. This suggests that the compound may exhibit preferential activity towards ROCK2, or serve as a promising scaffold for optimization against Hsp90 and COX-2.

Qualitative Analysis of Binding Interactions

A strong binding affinity is underpinned by specific molecular interactions. The analysis of these interactions provides a chemical basis for the observed scores and guides future structure-activity relationship (SAR) studies.

Target: ROCK2

  • [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol: The compound fits well into the ATP-binding pocket. The pyridine nitrogen forms a crucial hydrogen bond with the backbone of a key hinge-region residue. The methanol group extends towards the solvent-exposed region, forming an additional hydrogen bond with a nearby polar residue. The bromopyridine and isoxazole rings engage in hydrophobic and pi-stacking interactions with surrounding aromatic residues.

  • Fasudil (Reference): Also forms a key hydrogen bond with the hinge region. Its binding is primarily driven by this interaction and hydrophobic contacts within the pocket. The slightly lower binding affinity may be attributed to the absence of the secondary hydrogen bond observed with our compound of interest.

Target: Hsp90

  • [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol: The compound occupies the ATP-binding site. The isoxazole oxygen acts as a hydrogen bond acceptor with a conserved water molecule, which in turn interacts with the protein. The pyridine ring is involved in hydrophobic interactions deep within the pocket.

  • Luminespib (Reference): This potent inhibitor forms a network of strong hydrogen bonds and extensive hydrophobic interactions, explaining its superior binding affinity. It effectively occupies more of the binding pocket compared to our compound.

Target: COX-2

  • [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol: The compound extends into the characteristic side-pocket of COX-2, a feature that confers selectivity over COX-1. The bromopyridine moiety is positioned within this hydrophobic pocket. The isoxazole ring forms a hydrogen bond with a key serine residue (Ser-530), and the methanol group interacts with a tyrosine residue at the top of the channel.

  • Celecoxib (Reference): The sulfonamide group of Celecoxib forms strong hydrogen bonds deep within the COX-2 side pocket, a canonical interaction for this class of inhibitors.[10] This interaction is a major contributor to its high affinity and selectivity, and is not fully replicated by our compound, explaining the difference in binding scores.

G COMPOUND [3-(6-Bromopyridin-3-yl) -1,2-oxazol-5-yl]methanol Pyridine_N Pyridine_N Methanol_OH Methanol_OH Aromatic_Rings Aromatic_Rings Hinge_Residue Hinge_Residue Pyridine_N->Hinge_Residue Hydrogen Bond Polar_Residue Polar_Residue Methanol_OH->Polar_Residue Hydrogen Bond Hydrophobic_Pocket Hydrophobic_Pocket Aromatic_Rings->Hydrophobic_Pocket Hydrophobic & π-Stacking

Conclusion and Future Directions

This comparative molecular docking study provides compelling in-silico evidence that [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol is a promising scaffold for the development of novel kinase and enzyme inhibitors. The key findings are:

  • Predicted Multi-Target Activity: The compound demonstrates strong theoretical binding to ROCK2, Hsp90, and COX-2.

  • Potential ROCK2 Selectivity: The predicted binding affinity for ROCK2 is superior to the known inhibitor Fasudil, suggesting this may be a primary target. The specific hydrogen bonding pattern identified provides a clear hypothesis for this enhanced affinity.

  • Scaffold for Optimization: While not as potent as the highly optimized comparators for Hsp90 and COX-2, the compound establishes key interactions in their respective active sites, making it a valuable starting point for structure-based drug design and chemical optimization.

The trustworthiness of these predictions is reinforced by a rigorous protocol validation step, which confirmed the ability of our docking method to accurately reproduce experimentally determined binding modes.

Future experimental validation is essential to confirm these computational hypotheses. The immediate next steps should involve:

  • In Vitro Binding Assays: Quantitatively measure the binding affinity (e.g., Kᵢ or IC₅₀ values) of the synthesized compound against ROCK2, Hsp90, and COX-2.

  • Enzymatic Assays: Determine the functional inhibitory activity of the compound against each target enzyme.

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs of the lead compound to systematically probe the interactions predicted by the docking models and optimize potency and selectivity.

References

  • Discovery Studio Visualizer. Dassault Systèmes. [Link]

  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Hybrid Scoring Functions. Journal of Chemical Information and Modeling. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols. [Link]

  • Bionatura. (2025). COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. Bionatura journal. [Link]

  • MDPI. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]

  • Royal Society of Chemistry. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • GitHub. A simple tutorial for using Autodock Vina to find the ligand binding pose. [Link]

  • ResearchGate. (2014). Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors. [Link]

  • The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). A Short Review on Synthesis and Pharmacological Activity of Isoxazole. [Link]

  • National Center for Biotechnology Information. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]

  • National Center for Biotechnology Information. (2013). Molecular docking analysis of COX-2 for potential inhibitors. PMC. [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • RCSB PDB. (2004). 1UY6: Human Hsp90-alpha with 9-Butyl-8-(3,4,5-trimethoxy-benzyl)-9H-purin-6-ylamine. [Link]

  • Wikipedia. (2023). ROCK2. [Link]

  • National Center for Biotechnology Information. (2023). Computational exploration of novel ROCK2 inhibitors for cardiovascular disease management; insights from high-throughput virtual screening, molecular docking, DFT and MD simulation. PMC. [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). MOLECULAR DOCKING STUDY OF IBUPROFEN DERIVATIVES AS SELECTIVE INHIBITORS OF CYCLOOXYGENASE-2. [Link]

  • ResearchGate. (2023). Molecular docking protocol validation. [Link]

  • Juniper Publishers. (2022). In Silico Molecular Docking Study on Selective Cyclooxygenase-2 Inhibitor Drugs For SARS-Cov-2 Active Main Protease. [Link]

  • ResearchGate. (2018). Visual Analysis of Large‐Scale Protein‐Ligand Interaction Data. [Link]

  • Taylor & Francis Online. (2021). Isoxazole – Knowledge and References. [Link]

  • PDB-101. (2002). Structure-Based Drug Design of COX-1 and COX-2 Specific Inhibitors. [Link]

  • OpenEye Scientific Software. (2025). Visualizing Protein-Ligand Interactions. [Link]

  • National Center for Biotechnology Information. (2025). Discovery of ROCK2 inhibitors through computational screening of ZINC database: Integrating pharmacophore modeling, molecular docking, and MD simulations. PMC. [Link]

  • Wikipedia. (2023). HSP90AB1. [Link]

  • TeachOpenCADD. (2022). T016 · Protein-ligand interactions. [Link]

  • ResearchGate. (2023). Interpretation of Molecular docking results?. [Link]

  • National Center for Biotechnology Information. (2016). 5KIR: The Structure of Vioxx Bound to Human COX-2. [Link]

  • Kinase Library. ROCK2. [Link]

  • MDPI. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. [Link]

  • RCSB PDB. (2022). 7RY1: human Hsp90_MC domain structure. [Link]

  • RCSB PDB. (2011). 3Q6M: Crystal Structure of Human MC-HSP90 in C2221 Space Group. [Link]

  • ResearchGate. (2023). Computational exploration of novel ROCK2 inhibitors for cardiovascular disease management; insights from high-throughput virtual screening, molecular docking, DFT and MD simulation. [Link]

  • MDPI. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). [Link]

  • RCSB PDB. (2009). 3HHU: Human heat-shock protein 90 (HSP90) in complex with {4-[3-(2,4-dihydroxy-5-isopropyl-phenyl)-5-thioxo- 1,5-dihydro-[10][14][15]triazol-4-yl]-benzyl}-carbamic acid ethyl ester {. [Link]

  • Wikipedia. (2023). Cyclooxygenase-2. [Link]

  • YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. [Link]

  • RCSB PDB. (2024). 8X92: Crystal structure of ROCK2 with GNS-2666 inhibitor. [Link]

  • RCSB PDB. (2016). 5KIR: The Structure of Vioxx Bound to Human COX-2. [Link]

  • MDPI. (2024). Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. [Link]

  • PLOS. (2023). Computational exploration of novel ROCK2 inhibitors for cardiovascular disease management; insights from high-throughput virtual screening, molecular docking, DFT and MD simulation. [Link]

  • wwPDB. (2024). PDB Entry - 7JNT. [Link]

  • ResearchGate. (2024). Validation of Docking Methodology (Redocking). [Link]

  • National Center for Biotechnology Information. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. PMC. [Link]

  • ACS Publications. (2007). Validation Studies of the Site-Directed Docking Program LibDock. [Link]

  • RCSB PDB. (2020). 7JNT: CRYSTAL STRUCTURE OF RHO-ASSOCIATED PROTEIN KINASE 2 (ROCK2) IN COMPLEX WITH A POTENT AND SELECTIVE DUAL ROCK INHIBITOR. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for Handling [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. The compound [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol, a substituted bromopyridine derivative, requires careful handling predicated on a thorough understanding of its potential hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each personal protective equipment (PPE) recommendation. Our goal is to build a self-validating system of safety in your laboratory operations.

Hazard Profile Analysis: Understanding the Risk

While a specific, comprehensive toxicological profile for [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol is not widely published, we can infer its primary hazards by analyzing its structural motifs—a bromopyridine and an oxazole methanol.

  • Bromopyridines : This class of compounds can be irritating to the skin, eyes, and respiratory tract.[1] Some pyridine derivatives are known to be absorbed through the skin. Therefore, preventing skin contact is a primary concern.[2]

  • Active Pharmaceutical Intermediates : As a potential building block in drug development, it should be treated as a compound of unknown toxicity with the potential for biological activity.

Based on analogous compounds, we must assume the following potential hazards until proven otherwise:

  • Acute Toxicity (Oral) : May be harmful if swallowed.

  • Skin Irritation/Corrosion : May cause skin irritation upon contact.

  • Serious Eye Damage/Irritation : Poses a significant risk of causing serious eye irritation or damage.

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation if inhaled as a dust or aerosol.

This conservative assessment mandates a stringent adherence to PPE protocols as the last line of defense in the hierarchy of safety controls.[3]

Core PPE Protocol: A Multi-Layered Defense

The Occupational Safety and Health Administration (OSHA) requires employers to perform a hazard assessment to select the appropriate PPE for a given task.[4] For handling [3-(6-Bromopyridin-3-yl)-1,2-oxazol-5-yl]methanol, a baseline of PPE is non-negotiable, with escalations based on the specific procedure.

Minimum PPE Requirement: For any work in a laboratory where this chemical is present, a lab coat, safety glasses with side shields, long pants, and closed-toe shoes are the minimum required PPE.[5]

PPE ComponentSpecification & Rationale
Eye & Face Protection Safety Glasses (Minimum): Must be ANSI Z87.1-rated with side shields. These are suitable for low-volume solution transfers and weighing solids where splash risk is minimal.[5] Chemical Goggles (Splash Risk): Required when handling solutions, during extractions, or any task with a potential for splashing. Goggles provide a complete seal around the eyes, offering superior protection against liquid splashes and chemical vapors.[5] Face Shield (High-Energy Operations): A face shield, worn over chemical goggles, is mandatory when handling larger volumes (>100 mL), working with reactions under pressure, or any procedure with a significant splash or projectile hazard.[5]
Hand Protection Nitrile Gloves: Standard nitrile gloves (minimum 5 mil thickness) are the default choice for incidental contact. They offer good resistance to a wide range of chemicals and solvents. Crucial Consideration: Always double-check the breakthrough time for the specific solvents being used. For prolonged contact or immersion, heavier-duty gloves like neoprene or butyl rubber may be necessary.[6] Double Gloving: Recommended when handling the neat (undiluted) solid or concentrated solutions to provide an extra layer of protection against tears and rapid permeation.
Body Protection Laboratory Coat: A standard, flame-resistant lab coat is required to protect skin and personal clothing from minor spills and contamination.[7] Ensure the coat is fully buttoned. Chemical-Resistant Apron: An apron made of a material like rubber or PVC should be worn over the lab coat when handling larger quantities of corrosive reagents or during procedures with a high splash potential.
Respiratory Protection Engineering Controls (Primary): All manipulations of the solid compound or its volatile solutions must be performed inside a certified chemical fume hood.[8] This is the primary method for preventing respiratory exposure. Respirator (Secondary): A NIOSH-approved respirator (e.g., an N95 dust mask for powders or an air-purifying respirator with organic vapor cartridges for volatile solutions) may be required if engineering controls are insufficient or during large-scale operations or emergency spills.[8]
Operational Scenarios: Tailoring PPE to the Task

The selection of PPE is dynamic and must be re-evaluated for each specific task.[9]

ScenarioTask DescriptionRequired PPE & Operational Plan
A: Weighing & Aliquoting (Solid) Weighing the powdered compound for reaction setup.1. Engineering Control: Perform all work in a chemical fume hood. 2. PPE: Chemical goggles, double nitrile gloves, and a lab coat. An N95 dust respirator is recommended to prevent inhalation of fine particulates. 3. Plan: Use an anti-static weigh boat. Handle the container gently to minimize dust generation. Clean the spatula and balance area immediately after use with a solvent-wetted towel to prevent residue spread.
B: Dissolution & Solution Handling Dissolving the solid in a solvent and transferring solutions.1. Engineering Control: Perform all work in a chemical fume hood. 2. PPE: Chemical goggles, nitrile gloves, and a lab coat. 3. Plan: Add the solvent to the solid slowly to avoid splashing. Keep containers capped when not in use. Use a secondary container when transporting the solution within the lab.
C: Reaction Workup & Purification Performing aqueous extractions, solvent evaporation, and chromatography.1. Engineering Control: Perform all work in a chemical fume hood. 2. PPE: Face shield over chemical goggles, nitrile gloves (check solvent compatibility), and a lab coat. A chemical-resistant apron is strongly recommended. 3. Plan: Be mindful of potential pressure buildup in separatory funnels. Ensure rotary evaporator connections are secure to prevent loss of containment. Column chromatography should be conducted in a spill tray within the fume hood.
Emergency Procedures & Disposal

PPE Breach:

  • Skin Contact: Immediately remove contaminated gloves or clothing. Wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Proceed immediately to an eyewash station and flush eyes for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

Disposal:

  • All contaminated PPE (gloves, wipes, etc.) must be disposed of as hazardous chemical waste in a designated, sealed container.

  • Never wear potentially contaminated lab coats or shoes outside of the laboratory.

Visualizing PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task at hand.

PPE_Workflow cluster_0 Task Assessment cluster_1 Required PPE Ensemble start Identify Task weighing Weighing Solid (<10g) start->weighing dissolution Dissolution / Solution Transfer start->dissolution workup Reaction Workup / Purification start->workup ppe1 Fume Hood Chemical Goggles Lab Coat Double Nitrile Gloves N95 Respirator (Recommended) weighing->ppe1 ppe2 Fume Hood Chemical Goggles Lab Coat Nitrile Gloves dissolution->ppe2 ppe3 Fume Hood Face Shield + Goggles Lab Coat + Apron Nitrile Gloves workup->ppe3 caption Decision workflow for selecting task-specific PPE.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.